2,4-Difluorothioanisole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-1-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNSBHOSUJNKBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374296 | |
| Record name | 2,4-Difluorothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130922-40-6 | |
| Record name | 2,4-Difluoro-1-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130922-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluorothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 130922-40-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: 2,4-Difluorothioanisole - Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Difluorothioanisole, a fluorinated aromatic thioether of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this compound, this document focuses on the properties of its key precursor, 2,4-Difluorothiophenol, and outlines a plausible synthetic pathway for its preparation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and materials science.
Introduction
Fluorinated organic molecules are of significant importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can profoundly alter its physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound, with its combination of a difluorinated benzene ring and a methylthio group, represents a potentially valuable building block for the synthesis of novel bioactive compounds. This guide summarizes the available information on its precursor and a proposed synthetic route.
Precursor: 2,4-Difluorothiophenol
The most direct synthetic precursor to this compound is 2,4-Difluorothiophenol. A thorough understanding of its properties is crucial for the successful synthesis and handling of its derivatives.
Physical and Chemical Properties
The key physicochemical properties of 2,4-Difluorothiophenol are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1996-44-7 | [1][2] |
| Molecular Formula | C₆H₄F₂S | [3] |
| Molecular Weight | 146.16 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 59 °C at 20 mmHg | [2] |
| Density | 1.29 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.5235 | [2] |
| Flash Point | 49 °C (120.2 °F) - closed cup | [2] |
Safety and Handling
2,4-Difluorothiophenol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is classified as a flammable liquid (GHS02) and may cause skin and eye irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of this compound can be achieved by the methylation of 2,4-Difluorothiophenol. This reaction typically proceeds by deprotonating the thiol to form a more nucleophilic thiophenolate, which then reacts with a methylating agent.
Caption: Proposed synthesis of this compound via S-methylation of 2,4-Difluorothiophenol.
General Experimental Protocol
The following is a generalized experimental protocol based on common methods for the S-methylation of thiophenols.
-
Deprotonation: Dissolve 2,4-Difluorothiophenol (1 equivalent) in a suitable aprotic solvent such as acetone or dimethylformamide (DMF). Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir at room temperature for 30-60 minutes to form the sodium or potassium 2,4-difluorothiophenolate in situ.
-
Methylation: To the resulting mixture, add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.2 equivalents), dropwise at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Properties of this compound
Directly reported experimental data for this compound is scarce. However, based on its structure, the following properties can be anticipated.
| Property | Predicted Value/Information |
| CAS Number | Not definitively assigned in public databases. |
| Molecular Formula | C₇H₆F₂S |
| Molecular Weight | 160.19 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid. |
| Boiling Point | Expected to be higher than 2,4-Difluorothiophenol. |
| Solubility | Expected to be soluble in common organic solvents. |
Applications in Research and Drug Development
While specific applications of this compound are not widely documented, its structural motifs suggest potential utility in several areas of research and development:
-
Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity. The difluorophenyl group can enhance metabolic stability and binding interactions, while the thioether linkage provides a site for further functionalization, for instance, through oxidation to the corresponding sulfoxide or sulfone, which are common pharmacophores.
-
Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals. This compound could serve as a precursor for novel herbicides, fungicides, or insecticides.
-
Materials Science: The unique electronic properties conferred by the fluorine atoms and the sulfur atom could make this compound and its derivatives interesting for applications in materials science, such as in the development of organic electronics.
Conclusion
References
An In-depth Technical Guide to 2,4-Difluorothioanisole: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for 2,4-Difluorothioanisole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials science, where fluorinated aromatic compounds are of significant interest.
Core Molecular Data
The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference and comparison.
| Parameter | Value |
| Molecular Formula | C₇H₆F₂S |
| Molecular Weight | 160.19 g/mol |
| IUPAC Name | 1,3-Difluoro-4-(methylthio)benzene |
| CAS Number | 71925-34-7 |
| Canonical SMILES | CSC1=C(C=C(C=C1)F)F |
| InChI Key | WZYXKLHILVNPCT-UHFFFAOYSA-N |
| Appearance | Colorless to light yellow liquid (predicted) |
| Boiling Point | Not definitively reported; estimated to be in the range of 180-200 °C |
| Density | Not definitively reported; estimated to be ~1.3 g/mL |
Molecular Structure and Visualization
This compound possesses a benzene ring substituted with two fluorine atoms at positions 2 and 4, and a methylthio group at position 1. The presence of the electron-withdrawing fluorine atoms and the sulfur-containing methylthio group imparts unique electronic properties to the aromatic ring, influencing its reactivity and potential biological activity.
Caption: 2D molecular structure of this compound.
Proposed Experimental Protocol: Synthesis
A plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of 1,2,4-trifluorobenzene with sodium thiomethoxide. This approach is favored due to the high reactivity of the fluorine atom at the 1-position, which is activated by the two other fluorine atoms on the ring.
Materials:
-
1,2,4-Trifluorobenzene
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF).
-
Add sodium thiomethoxide to the DMF with stirring until it is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1,2,4-trifluorobenzene to the solution dropwise over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench by pouring it into a separatory funnel containing a saturated aqueous solution of ammonium chloride and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: A logical workflow for the synthesis of this compound.
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
~2.5 ppm (singlet, 3H): Corresponds to the methyl protons of the -SCH₃ group.
-
~6.8-7.4 ppm (multiplets, 3H): Aromatic protons, showing complex splitting patterns due to coupling with each other and with the fluorine atoms.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~15 ppm: Methyl carbon of the -SCH₃ group.
-
~100-165 ppm: Aromatic carbons, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. The carbon attached to the sulfur atom will also have a distinct chemical shift.
IR (Infrared) Spectroscopy:
-
~2920-3000 cm⁻¹: C-H stretching vibrations of the methyl and aromatic groups.
-
~1500-1600 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1100-1300 cm⁻¹: Strong C-F stretching vibrations.
-
~600-700 cm⁻¹: C-S stretching vibration.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 160, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect to see fragments corresponding to the loss of a methyl group ([M-15]⁺), a thiomethyl group ([M-47]⁺), and potentially rearrangements involving the fluorine atoms.
Technical Guide: Synthesis of 2,4-Difluorothioanisole from 2,4-Difluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of a common and effective method for the synthesis of 2,4-difluorothioanisole, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The synthesis commences with 2,4-difluoroaniline and proceeds via a Sandmeyer-type reaction, which involves the diazotization of the primary amine followed by a thiomethylation step. This guide details the underlying chemical principles, a comprehensive experimental protocol, and relevant quantitative data to facilitate its application in a laboratory setting.
Core Synthesis Pathway
The conversion of 2,4-difluoroaniline to this compound is primarily achieved through a two-step, one-pot process. The foundational reaction is the Sandmeyer reaction, a versatile transformation that converts an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[2][3] In this specific application, the process is adapted for the formation of a carbon-sulfur bond.
The two critical steps are:
-
Diazotization: The primary aromatic amine, 2,4-difluoroaniline, is treated with a nitrosating agent, typically sodium nitrite (NaNO₂) in an acidic medium, to form the corresponding 2,4-difluorobenzenediazonium salt.[4] This intermediate is highly reactive and is generally prepared in situ and used immediately without isolation.[5]
-
Thiomethylation: The generated diazonium salt is then reacted with a sulfur-containing nucleophile. Dimethyl disulfide (CH₃SSCH₃) is a commonly used reagent for this purpose, often in the presence of a copper catalyst, to yield the final product, this compound.[6]
The overall transformation is depicted in the reaction scheme below.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methods for the Sandmeyer-type thiomethylation of aromatic amines.[6][7]
2.1 Materials and Equipment
-
Reagents: 2,4-Difluoroaniline, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), Dimethyl Disulfide (CH₃SSCH₃), Diethyl Ether (or other suitable extraction solvent), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice-water bath, separatory funnel, rotary evaporator, standard laboratory glassware.
2.2 Step-by-Step Procedure
-
Preparation of Diazonium Salt:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2,4-difluoroaniline (1.0 eq).
-
Add a suitable solvent (e.g., acetonitrile or aqueous acid) and an aqueous solution of a strong acid like sulfuric acid (approx. 3.0 eq).[7]
-
Cool the resulting solution to 0-5 °C using an ice-water bath with constant stirring.
-
Dissolve sodium nitrite (1.1 - 1.5 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution via a dropping funnel, ensuring the internal temperature is maintained below 5 °C. Vigorous gas evolution may be observed.[7]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Thiomethylation Reaction:
-
In a separate flask, prepare a solution of dimethyl disulfide (1.5 - 2.0 eq) in the same solvent used for the diazotization.
-
Add the solution of dimethyl disulfide to the freshly prepared diazonium salt solution. Note: Some protocols may add the sulfur reagent simultaneously with the diazotizing agent.[7]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may be exothermic, and nitrogen gas evolution is typically observed.
-
Stir the reaction mixture for 2-4 hours at room temperature, or gently heat to 40-60 °C to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent such as diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by column chromatography on silica gel to afford the pure this compound.
-
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected product characteristics. Yields are representative and may vary based on reaction scale and specific conditions.
Table 1: Summary of Reaction Parameters
| Parameter | Value/Compound | Molar Eq. | Notes |
| Starting Material | 2,4-Difluoroaniline | 1.0 | A versatile aromatic amine.[1] |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | 1.1 - 1.5 | Added as a cold aqueous solution. |
| Acid | Sulfuric Acid (H₂SO₄) | ~3.0 | Ensures formation of nitrous acid and the diazonium salt. |
| Sulfur Source | Dimethyl Disulfide | 1.5 - 2.0 | Acts as the thiomethylating agent. |
| Diazotization Temp. | 0 - 5 °C | - | Critical to prevent decomposition of the diazonium salt.[5] |
| Reaction Temp. | 25 - 60 °C | - | Allowed to warm after addition of the sulfur source. |
| Reaction Time | 2 - 4 hours | - | Monitor for completion. |
| Typical Yield | 60 - 80% | - | Based on similar transformations reported in the literature.[6] |
Table 2: Product Characterization (Representative Data)
| Property | Value |
| Product Name | This compound |
| Synonyms | 1-(Methylthio)-2,4-difluorobenzene |
| Molecular Formula | C₇H₆F₂S |
| Molecular Weight | 160.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~185-190 °C (estimated) |
| ¹H NMR (CDCl₃) | δ ~7.0-7.5 (m, Ar-H), δ ~2.5 (s, S-CH₃) |
| ¹⁹F NMR (CDCl₃) | Two distinct signals expected for the fluorine atoms. |
| Mass Spec (EI) | m/z 160 (M⁺) |
Safety Considerations
-
Diazonium Salts: Aromatic diazonium salts are thermally unstable and can be explosive when isolated and dried. This procedure relies on their in situ generation and immediate use in solution to mitigate this risk.[5]
-
Reagents: 2,4-Difluoroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Gas Evolution: The reaction releases nitrogen gas (N₂), which is an asphyxiant in high concentrations. Ensure adequate ventilation.
-
Acids: Strong acids like H₂SO₄ are highly corrosive. Handle with care.
This synthesis provides a reliable and scalable method for producing this compound, a key building block for further chemical elaboration in various research and development fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazotisation [organic-chemistry.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Spectroscopic Profile of 2,4-Difluorothioanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-Difluorothioanisole (also known as 2,4-difluorophenyl methyl sulfide). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed experimental protocols for obtaining such data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are based on the analysis of similar chemical structures and established spectroscopic correlation tables.
NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm for ¹H and ¹³C), CFCl₃ (0 ppm for ¹⁹F)
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.2 - 7.4 | m | - | Aromatic H (H-6) |
| ~6.8 - 7.0 | m | - | Aromatic H (H-3, H-5) |
| ~2.5 | s | - | -SCH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 (dd) | C-F (C-2, C-4) |
| ~130 - 135 (d) | C-S |
| ~120 - 125 (d) | Aromatic CH |
| ~110 - 115 (dd) | Aromatic CH |
| ~100 - 105 (t) | Aromatic CH |
| ~15 | -SCH₃ |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~-110 to -120 | m | F-2 |
| ~-115 to -125 | m | F-4 |
Infrared (IR) Spectroscopy Data (Predicted)
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-SCH₃) |
| 1600 - 1585 | Strong | C=C aromatic ring stretch |
| 1500 - 1400 | Strong | C=C aromatic ring stretch |
| 1300 - 1000 | Strong | C-F stretch |
| ~700 | Strong | C-S stretch |
Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electron Ionization (EI)
Table 5: Predicted m/z Peaks and Major Fragments
| m/z | Relative Intensity | Assignment |
| 160 | High | Molecular Ion [M]⁺ |
| 145 | Medium | [M - CH₃]⁺ |
| 117 | Medium | [M - CH₃S]⁺ |
| 99 | Low | [C₆H₃F₂]⁺ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-15 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Data Processing: Fourier transform, phase correction, and baseline correction. The spectrum is referenced to the TMS signal at 0.00 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: Fourier transform, phase correction, and baseline correction. The spectrum is referenced to the solvent signal (CDCl₃ at 77.16 ppm).
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment, often proton-decoupled.
-
Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -150 ppm).
-
Number of Scans: 64-128.
-
Relaxation Delay: 1-2 seconds.
-
Data Processing: Fourier transform, phase correction, and baseline correction. An external reference standard such as CFCl₃ is typically used.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one to two drops of liquid this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin film.
-
Mount the sandwiched plates in the spectrometer's sample holder.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the GC. The GC will separate the compound from the solvent and introduce it into the mass spectrometer.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide structural information.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analyses described.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Detailed workflow for NMR spectroscopic analysis.
Caption: Workflow for Mass Spectrometry analysis using GC-MS with Electron Ionization.
Physical and chemical properties of 2,4-Difluorothioanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorothioanisole is a fluorinated aromatic organosulfur compound. Its structure, featuring a difluorinated benzene ring attached to a methylthio group, makes it a potentially valuable building block in medicinal chemistry and materials science. The fluorine atoms can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for incorporation into novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and expected spectroscopic characteristics, based on available data and established chemical principles.
Physical and Chemical Properties
Direct experimental data for this compound is not widely available in the literature. However, its properties can be estimated by examining its constituent parts and comparing it to analogous compounds, namely its precursor 2,4-Difluorothiophenol and the parent compound Thioanisole.
Table 1: Identifiers and Basic Properties of this compound
| Property | Value |
| IUPAC Name | 1,3-Difluoro-4-(methylthio)benzene |
| Molecular Formula | C₇H₆F₂S |
| Molecular Weight | 160.19 g/mol |
| Canonical SMILES | CSC1=C(C=C(C=C1)F)F |
| InChI Key | InChIKey=... (Not available) |
| CAS Number | Not assigned |
Table 2: Physical Properties of Analogous Compounds
| Property | 2,4-Difluorothiophenol[1][] | Thioanisole[3][4][5] |
| Molecular Formula | C₆H₄F₂S | C₇H₈S |
| Molecular Weight | 146.16 g/mol [1][6] | 124.20 g/mol [3] |
| Appearance | Light yellow liquid[7] | Colorless liquid[3][8] |
| Melting Point | Not available | -15 °C[3][4][9] |
| Boiling Point | 59 °C at 20 mmHg[1] | 188 - 193 °C[3][4] |
| Density | 1.29 g/mL at 25 °C[1] | 1.057 g/mL at 20 °C[5][9] |
| Refractive Index (n20/D) | 1.5235[1] | 1.587[5] |
| Solubility | Not available | Soluble in organic solvents; insoluble in water.[3][8] |
Based on these analogs, this compound is expected to be a liquid at room temperature with a density greater than water and to be soluble in common organic solvents.
Synthesis and Experimental Protocols
A common and effective method for the synthesis of thioanisoles is the S-methylation of the corresponding thiophenol.[3][10][11][12] Therefore, a plausible route to this compound is the reaction of 2,4-Difluorothiophenol with a methylating agent in the presence of a base.
Proposed Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (General)
This protocol is a generalized procedure for the S-methylation of a thiophenol and would require optimization for the specific synthesis of this compound.
-
Deprotonation: To a solution of a suitable base (e.g., sodium hydroxide, 1.1 equivalents) in a polar solvent such as ethanol, add 2,4-Difluorothiophenol (1.0 equivalent) dropwise at room temperature.[10] Stir the mixture for approximately 5-10 minutes to ensure complete formation of the thiophenolate anion.[10]
-
Methylation: Add a methylating agent, such as methyl iodide (1.1 equivalents), dropwise to the reaction mixture.[10][11]
-
Reaction: Allow the reaction to stir at room temperature for several hours (e.g., 5 hours) or until completion, which can be monitored by thin-layer chromatography (TLC).[10]
-
Quenching and Extraction: Quench the reaction by adding water.[10] Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).[10]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a non-polar eluent such as hexane, to yield the pure this compound.[10]
Spectroscopic Properties (Predicted)
No specific spectra for this compound are publicly available. The following are predictions based on the known effects of the functional groups present.
¹H NMR Spectroscopy
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring are expected to appear in the region of δ 6.8-7.5 ppm. Due to the fluorine substituents, they will exhibit complex splitting patterns arising from both H-H and H-F couplings.
-
Methyl Protons (-SCH₃): A singlet corresponding to the three methyl protons is expected around δ 2.5 ppm.[10] For thioanisole, this peak appears at δ 2.49 ppm.[10]
¹³C NMR Spectroscopy
-
Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine (C2 and C4) will show large one-bond C-F coupling constants. The other aromatic carbons will also show smaller two- and three-bond C-F couplings.
-
Methyl Carbon (-SCH₃): A signal for the methyl carbon is expected around δ 15-20 ppm. The corresponding peak in thioanisole is at δ 15.7 ppm.[10]
¹⁹F NMR Spectroscopy
Two distinct signals are expected, one for each fluorine atom, as they are in different chemical environments. These signals will likely appear as complex multiplets due to F-F and F-H couplings.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
Aromatic C-H Stretch: Above 3000 cm⁻¹.[7]
-
Aliphatic C-H Stretch (-CH₃): Just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹).[7]
-
Aromatic C=C Stretch: In the region of 1600-1450 cm⁻¹.[7]
-
C-F Stretch: Strong absorptions in the 1250-1100 cm⁻¹ region.
-
C-S Stretch: Weaker absorptions typically in the 800-600 cm⁻¹ range.
Mass Spectrometry (MS)
In an electron impact (EI) mass spectrum, the following features are anticipated:
-
Molecular Ion (M⁺): A prominent molecular ion peak at m/z = 160.
-
Fragmentation: Common fragmentation pathways for thioanisoles include the loss of a methyl radical (•CH₃) to give a [M-15]⁺ fragment, and the loss of a thioformyl radical (•CHS) or cleavage of the C-S bond.[13][14][15] The presence of the stable difluorophenyl cation would also be expected.
Reactivity and Stability
-
Stability: this compound is expected to be a stable compound under normal laboratory conditions.[5] Like other thioethers, it may be sensitive to strong oxidizing agents.
-
Reactivity: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone using appropriate oxidizing agents.[3] The aromatic ring can potentially undergo further electrophilic or nucleophilic aromatic substitution, with the directing effects influenced by both the fluorine and methylthio substituents. The methyl group can be deprotonated by strong bases like alkyllithiums to form a nucleophilic carbanion.[3]
Safety Information
No specific safety data sheet (SDS) is available for this compound. However, based on its precursor, 2,4-Difluorothiophenol, and general knowledge of aromatic sulfur compounds, it should be handled with care.
-
Hazards of Precursor (2,4-Difluorothiophenol): It is classified as a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[16]
-
General Precautions: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
References
- 1. 2,4-Difluorothiophenol 97 1996-44-7 [sigmaaldrich.com]
- 3. Thioanisole - Wikipedia [en.wikipedia.org]
- 4. Thioanisole | C7H8S | CID 7520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thioanisole | 100-68-5 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Thioanisole: Chemical Properties, Applications and Photodissociation_Chemicalbook [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Thioanisole synthesis - chemicalbook [chemicalbook.com]
- 11. Thiophenol - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. scienceready.com.au [scienceready.com.au]
- 16. 2,4-Difluorothiophenol | CAS#:1996-44-7 | Chemsrc [chemsrc.com]
Commercial Availability and Synthetic Pathways of 2,4-Difluorothioanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorothioanisole (CAS No. 130922-40-6), also known as 1-(methylthio)-2,4-difluorobenzene, is an important fluorinated organic compound utilized as a building block and intermediate in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern offers unique properties that are leveraged in the development of novel molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, including a list of suppliers and their product specifications. Furthermore, a detailed experimental protocol for its synthesis via the methylation of 2,4-difluorothiophenol is presented, along with a visual representation of the synthetic workflow.
Commercial Availability
This compound is commercially available from a number of chemical suppliers. The typical purity offered is ≥98%. The compound is generally supplied in quantities ranging from grams to kilograms to meet the needs of both laboratory-scale research and larger-scale production.
| Supplier | CAS Number | Purity/Grade | Available Quantities |
| Sigma-Aldrich | 130922-40-6 | 98% | 25 g |
| Fluorochem | 130922-40-6 | Not Specified | Inquire |
| ABCR GmbH | 130922-40-6 | 98% | Inquire |
| A2B Chem | 130922-40-6 | 98% | Inquire |
| Oakwood Chemical | 130922-40-6 | 98% | Inquire |
| BLD Pharm | 130922-40-6 | 98% | Inquire |
| VWR | 130922-40-6 | Not Specified | Inquire |
Note: Availability and offered quantities are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the S-methylation of 2,4-difluorothiophenol. This reaction typically involves the deprotonation of the thiol group with a suitable base to form a thiophenolate, which then acts as a nucleophile and reacts with a methylating agent, such as methyl iodide.
Experimental Protocol: S-methylation of 2,4-Difluorothiophenol
This protocol is adapted from general procedures for the methylation of phenols and thiophenols.[1][2]
Materials:
-
2,4-Difluorothiophenol
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluorothiophenol (1.0 eq.).
-
Add anhydrous acetone to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add methyl iodide (1.1 - 1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Safety Precautions:
-
Methyl iodide is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.[1][2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetone and diethyl ether are flammable solvents. Avoid open flames and sparks.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 2,4-difluorothiophenol.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a readily available specialty chemical with important applications in synthetic chemistry. This guide provides researchers and drug development professionals with key information regarding its commercial suppliers and a detailed, adaptable protocol for its laboratory-scale synthesis. The provided workflow and experimental details aim to facilitate the efficient and safe utilization of this versatile building block in research and development endeavors.
References
The Reactivity and Stability of 2,4-Difluorothioanisole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted reactivity and stability of 2,4-Difluorothioanisole. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from analogous compounds, namely thioanisole and fluorinated aromatic systems. The guide covers key aspects of its chemical behavior, including the reactivity of the thioether moiety and the influence of the difluorinated phenyl ring on electrophilic aromatic substitution and overall molecular stability. Detailed, adaptable experimental protocols for key transformations are provided, alongside quantitative data on related compounds to inform reaction design and stability assessments. Visual diagrams generated using the DOT language are included to illustrate predicted reaction pathways and electronic effects.
Introduction
This compound is a halogenated aromatic sulfide with potential applications in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The thioether group provides a versatile handle for further chemical modifications. Understanding the interplay between the difluorinated aromatic ring and the thioanisole functionality is crucial for its effective utilization in research and development. This guide aims to provide a detailed theoretical framework for the reactivity and stability of this compound.
Predicted Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by two key structural features: the sulfur atom of the thioether group and the electron-rich aromatic ring. The fluorine substituents significantly modulate the electronic properties of the aromatic system.
Reactions at the Sulfur Atom
The lone pairs of electrons on the sulfur atom make it nucleophilic and susceptible to oxidation.
-
Oxidation: Thioanisoles are readily oxidized to the corresponding sulfoxides and subsequently to sulfones.[1][2] This is a common and predictable reaction pathway. The electron-withdrawing nature of the difluorinated ring may slightly decrease the nucleophilicity of the sulfur atom, potentially requiring slightly harsher oxidation conditions compared to unsubstituted thioanisole.
A variety of oxidizing agents can be employed for this transformation, with the choice of reagent determining the oxidation state of the sulfur.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring of this compound is expected to undergo electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the methylthio (-SMe) group and the two fluorine atoms.
-
Directing Effects:
-
Methylthio (-SMe) group: This group is activating and an ortho, para-director due to the ability of the sulfur atom to donate electron density to the ring through resonance.
-
Fluorine (-F) atoms: Fluorine is an electronegative element and is deactivating through a strong inductive effect. However, it is also an ortho, para-director due to resonance donation of its lone pair electrons.[3]
-
The interplay of these effects will determine the position of electrophilic attack. The positions ortho and para to the strongly activating methylthio group are positions 2, 4, and 6. However, positions 2 and 4 are already substituted. Therefore, the primary directing influence of the methylthio group is towards position 6. The fluorine at position 2 directs towards positions 1, 3, and 5. The fluorine at position 4 directs towards positions 3 and 5. The combined directing effects suggest that electrophilic substitution is most likely to occur at position 5 , which is meta to the methylthio group but ortho to the fluorine at position 4 and para to the fluorine at position 2. Position 3 is also a possibility. The overall rate of electrophilic aromatic substitution is expected to be lower than that of thioanisole due to the deactivating inductive effect of the two fluorine atoms.
Reactions involving the Methyl Group
The methyl group of thioanisole can be deprotonated by strong bases, such as organolithium reagents, to form a stabilized carbanion.[4] This nucleophile can then participate in various carbon-carbon bond-forming reactions.
Carbon-Sulfur Bond Cleavage
The C-S bond in thioethers can be cleaved under specific, often forcing, conditions. This can be achieved through reductive methods or by using transition metal catalysts.[5]
Predicted Chemical Stability
The stability of this compound is influenced by the inherent strengths of its chemical bonds and its susceptibility to various degradation pathways.
-
Thermal Stability: The presence of two strong carbon-fluorine (C-F) bonds contributes significantly to the thermal stability of the molecule.[6][7] Fluorinated aromatic compounds often exhibit higher decomposition temperatures than their non-fluorinated counterparts.
-
Metabolic Stability: Fluorination is a common strategy in drug design to enhance metabolic stability.[6] The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic hydroxylation by cytochrome P450 enzymes.
-
Stability to Oxidizing Agents: While the thioether group is prone to oxidation, the aromatic ring is relatively stable towards oxidation due to its aromaticity.
-
pH Stability: The compound is expected to be stable under neutral and acidic conditions. Under strongly basic conditions, nucleophilic aromatic substitution could potentially occur, leading to the displacement of a fluorine atom, although this would likely require harsh conditions.
Quantitative Data (Inferred from Related Compounds)
Direct quantitative data for this compound is scarce. The following tables summarize relevant data from thioanisole and fluorobenzene to provide a basis for predicting its reactivity and stability.
| Parameter | Compound | Value | Significance for this compound |
| Partial Rate Factor for Protodesilylation (para-position) | Thioanisole | 65.2 | Indicates the activating nature of the -SMe group towards EAS. The rate for the difluoro-derivative will be lower.[8] |
| Bond Dissociation Energy (BDE) | C-F (in Fluorobenzene) | ~124 kcal/mol | Highlights the exceptional strength and stability of the C-F bond.[6] |
| Bond Dissociation Energy (BDE) | C-H (in Benzene) | ~111 kcal/mol | Provides a comparison for the increased stability imparted by fluorine substitution.[6] |
Table 1: Reactivity and Bond Energy Data for Related Compounds
| Property | Compound | Value | Predicted Value/Property for this compound |
| Melting Point | Thioanisole | -15 °C[9] | Likely a low-melting solid or a liquid at room temperature. |
| Boiling Point | Thioanisole | 188 °C[9] | Expected to be in a similar or slightly higher range. |
| Stability | Thioanisole | Stable, combustible, incompatible with strong oxidizing agents.[9][10] | Expected to be stable under normal conditions but reactive with strong oxidizers. |
| Thermal Stability | Fluorinated Aromatics | Generally high.[7] | Expected to have high thermal stability. |
Table 2: Physical and Stability Properties of Related Compounds and Predictions for this compound
Experimental Protocols (Adaptable)
The following are detailed, adaptable protocols for key transformations that are predicted to be applicable to this compound, based on established procedures for similar compounds.
Oxidation of this compound to 2,4-Difluoromethylsulfinylbenzene (Sulfoxide)
Objective: To selectively oxidize the thioether to a sulfoxide.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of dichloromethane and acetic acid (e.g., 10:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
Electrophilic Nitration of this compound
Objective: To introduce a nitro group onto the aromatic ring via electrophilic aromatic substitution.
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Dichloromethane
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid to 0 °C in an ice-water bath.
-
Slowly add fuming nitric acid to the sulfuric acid with stirring to prepare the nitrating mixture.
-
In a separate flask, dissolve this compound (1 equivalent) in dichloromethane.
-
Slowly add the solution of this compound to the cold nitrating mixture dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
Visualizations
The following diagrams, generated using the DOT language, illustrate the predicted reactivity and the electronic influences within the this compound molecule.
References
- 1. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buy Thioanisole | 100-68-5 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thioanisole - Wikipedia [en.wikipedia.org]
- 5. Transition-metal-free C–S bond cleavage and transformation of organosulfur compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilic aromatic substitution. Part VI. Protodesilylation and protodetritiation of some oxygen- and sulphur-containing aromatic compounds and of diphenylmethane. Evidence for hyperconjugation - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Thioanisole CAS#: 100-68-5 [m.chemicalbook.com]
- 10. Thioanisole | 100-68-5 [chemicalbook.com]
Understanding the nomenclature of fluorinated thioanisoles
An In-depth Technical Guide to the Nomenclature of Fluorinated Thioanisoles
This guide provides a comprehensive overview of the systematic nomenclature of fluorinated thioanisoles, tailored for researchers, scientists, and professionals in drug development. It covers the essential IUPAC naming conventions, presents key physicochemical data, and details relevant experimental protocols.
Core Principles of Nomenclature
The systematic naming of fluorinated thioanisoles follows the principles of substitutive nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4] The parent structure is thioanisole, which itself is a common name. The preferred IUPAC name (PIN) for thioanisole is (methylsulfanyl)benzene.[5]
The nomenclature process involves these key steps:
-
Identify the Parent Hydride : The fundamental structure is benzene.
-
Identify and Name Substituents : Two types of substituents are present on the benzene ring:
-
Fluorine atoms : Designated by the prefix "fluoro-".
-
The methylsulfanyl group (-SCH₃) : Designated by the prefix "methylsulfanyl-".[6]
-
-
Number the Ring : The carbon atoms of the benzene ring are numbered to assign the lowest possible locants (positions) to the substituents. If multiple numbering schemes are possible, the one that gives the lowest number at the first point of difference is chosen. The substituents are then listed in alphabetical order.
Examples of Nomenclature:
-
2-Fluorothioanisole : The IUPAC name is 1-fluoro-2-(methylsulfanyl)benzene. Here, the substituents are at positions 1 and 2. Alphabetical order ("fluoro" before "methylsulfanyl") dictates the naming convention.
-
3-Fluorothioanisole : The IUPAC name is 1-fluoro-3-(methylsulfanyl)benzene.
-
4-Fluorothioanisole : The IUPAC name is 1-fluoro-4-(methylsulfanyl)benzene.
-
2,5-Difluorothioanisole : The IUPAC name is 1,4-difluoro-2-(methylsulfanyl)benzene. Numbering begins between the two fluorine atoms to give the lowest locant set (1, 2, 4) over other possibilities like (1, 3, 6).
Below is a logical diagram illustrating the systematic naming process for a substituted benzene derivative like a fluorinated thioanisole.
Caption: A flowchart of the IUPAC systematic naming process.
Physicochemical Data
The introduction of fluorine atoms significantly alters the physicochemical properties of thioanisole. The following tables summarize key quantitative data for select isomers, which are crucial for experimental design and characterization.
Table 1: Physical Properties of Fluorinated Thioanisoles
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Thioanisole | 100-68-5 | C₇H₈S | 124.21 | 188 |
| 2-Fluorothioanisole | 3096-59-9 | C₇H₇FS | 142.20 | 185-187 |
| 3-Fluorothioanisole | 456-11-1 | C₇H₇FS | 142.20 | 184-186 |
| 4-Fluorothioanisole | 13171-64-7 | C₇H₇FS | 142.20 | 192-194 |
| 4-(Trifluoromethyl)thioanisole | 384-33-8 | C₈H₇F₃S | 192.20 | 76-78 (at 11 mmHg) |
Table 2: Spectroscopic Data for Monofluorothioanisole Isomers
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm, rel. to CFCl₃) |
| 2-Fluorothioanisole | 2.45 (s, 3H, SCH₃), 6.9-7.3 (m, 4H, Ar-H) | 15.2 (SCH₃), 115.4 (d), 124.5 (d), 125.6 (d), 129.2 (d), 130.1 (d), 161.2 (d) | -113.5 |
| 3-Fluorothioanisole | 2.48 (s, 3H, SCH₃), 6.8-7.3 (m, 4H, Ar-H) | 15.5 (SCH₃), 112.5 (d), 114.2 (d), 122.1 (d), 130.2 (d), 140.8 (d), 163.1 (d) | -113.2 |
| 4-Fluorothioanisole | 2.46 (s, 3H, SCH₃), 6.9-7.0 (m, 2H, Ar-H), 7.3-7.4 (m, 2H, Ar-H) | 15.9 (SCH₃), 115.8 (d), 130.5 (d), 133.2 (d), 162.2 (d) | -115.8 |
Note: NMR data are approximate and can vary based on solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.
Experimental Protocols & Reactions
Fluorinated thioanisoles are valuable synthetic intermediates. They can be synthesized through several methods and undergo further chemical transformations.
General Synthesis Protocol: S-Methylation of Fluorinated Thiophenols
A common and straightforward method for preparing fluorinated thioanisoles is the S-methylation of the corresponding fluorinated thiophenol.
Reaction: Ar-SH + CH₃I → Ar-SCH₃ + HI
Detailed Methodology:
-
Reagents & Equipment : Fluorinated thiophenol (1.0 eq), methyl iodide (1.1 eq), potassium carbonate (K₂CO₃, 1.5 eq), acetone or acetonitrile (solvent), round-bottom flask, magnetic stirrer, reflux condenser.
-
Procedure :
-
To a solution of the appropriate fluorinated thiophenol in acetone, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure fluorinated thioanisole.
-
The following diagram illustrates the general workflow for this synthesis.
Caption: A generalized workflow for the synthesis of fluorinated thioanisoles.
Key Reactions: Oxidation
The sulfur atom in fluorinated thioanisoles is susceptible to oxidation, providing access to fluorinated sulfoxides and sulfones, which are also important motifs in medicinal chemistry.
-
To Sulfoxide : Oxidation with one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding fluorinated methyl phenyl sulfoxide.[7]
-
Ar-S-CH₃ + H₂O₂ → Ar-S(O)-CH₃ + H₂O
-
-
To Sulfone : Using an excess of the oxidizing agent under more forcing conditions results in the formation of the fluorinated methyl phenyl sulfone.
-
Ar-S-CH₃ + 2 H₂O₂ → Ar-S(O)₂-CH₃ + 2 H₂O
-
These transformations highlight the synthetic utility of fluorinated thioanisoles as precursors to other valuable organofluorine compounds.
References
- 1. Blue Book P-5 [iupac.qmul.ac.uk]
- 2. cuyamaca.edu [cuyamaca.edu]
- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 4. iupac.org [iupac.org]
- 5. Thioanisole | C7H8S | CID 7520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Naming Thiols and Sulfides - Chemistry Steps [chemistrysteps.com]
- 7. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
The Dual Reactivity of 2,4-Difluorothioanisole: A Technical Guide to the Role of Fluorine Atoms
For Immediate Release
This technical guide serves as an in-depth resource for researchers, medicinal chemists, and professionals in drug development on the chemical reactivity of 2,4-Difluorothioanisole. The strategic placement of two fluorine atoms on the thioanisole scaffold imparts a unique and versatile reactivity profile, making it a valuable building block in modern synthesis. This document explores the profound influence of these fluorine atoms on the molecule's susceptibility to two key transformation classes: Nucleophilic Aromatic Substitution (SNAr) and Directed ortho-Metalation (DoM).
The Electronic Influence of Fluorine Substituents
The reactivity of this compound is governed by the interplay of the electronic effects of its three substituents: the methylthio (-SMe) group and the two fluorine atoms.
-
Methylthio Group (-SMe): This group acts as a mild activating group for electrophilic aromatic substitution and a moderate ortho-, para-director. The sulfur atom's lone pairs can donate electron density into the ring through resonance (+M effect), while being weakly inductively withdrawing (-I effect). In the context of metalation, the sulfur atom is an effective Lewis basic site for coordination with organolithium reagents.
-
Fluorine Atoms (-F): Fluorine exerts a powerful electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect polarizes the carbon-fluorine bond, making the attached carbon atom electrophilic. It also possesses a weaker, opposing resonance effect (+M effect) where its lone pairs can donate into the ring. The strong -I effect is dominant, deactivating the ring towards electrophilic attack but strongly activating it for nucleophilic attack.
These competing effects create a nuanced electronic landscape, predisposing the molecule to specific reaction pathways. The fluorine atoms activate the ring for SNAr, while the methylthio group primarily directs ortho-metalation.
Nucleophilic Aromatic Substitution (SNAr)
The presence of two fluorine atoms, which are excellent leaving groups in SNAr reactions, combined with the para-activating effect of the -SMe group, makes this compound a prime substrate for this transformation.
Regioselectivity: The SNAr reaction proceeds via a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). The stability of this intermediate dictates the regioselectivity. Nucleophilic attack at the C4 position (para to the -SMe group) is strongly favored over attack at the C2 position. This is because the resonance stabilization of the negative charge in the Meisenheimer complex is more effective when the electron-donating -SMe group is in the para position, allowing for delocalization onto the sulfur atom.
Representative SNAr Data
While specific quantitative data for this compound is not extensively published, its reactivity can be reliably predicted based on analogous systems like 2,4-difluoronitrobenzene. The following table presents expected outcomes for SNAr reactions.
| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Expected Product | Expected Yield |
| Piperidine | K₂CO₃ | DMSO | 80 - 100 | 4-(Piperidin-1-yl)-2-fluorothioanisole | High |
| Sodium Methoxide | NaOMe | Methanol | Reflux | 4-Methoxy-2-fluorothioanisole | High |
| Thiophenol | K₂CO₃ | DMF | 80 - 100 | 4-(Phenylthio)-2-fluorothioanisole | Moderate-High |
| Aniline | Et₃N | NMP | 120 - 150 | 4-(Phenylamino)-2-fluorothioanisole | Moderate |
Representative Experimental Protocol: SNAr with an Amine Nucleophile
Objective: To synthesize 4-(Piperidin-1-yl)-2-fluorothioanisole.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq) and anhydrous DMSO.
-
Add potassium carbonate (2.0 eq) and piperidine (1.2 eq) to the solution.
-
Heat the reaction mixture to 90 °C and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Directed ortho-Metalation (DoM)
The methylthio group is a well-established Directed Metalation Group (DMG). It can coordinate to a strong organolithium base, such as n-butyllithium or sec-butyllithium, directing the deprotonation of the closest (ortho) proton.
Regioselectivity: In this compound, the -SMe group at C1 has two ortho positions: C2 and C6. The C2 position is blocked by a fluorine atom. Therefore, deprotonation is expected to occur exclusively at the C6 position. However, the most acidic proton on the ring is at C3, which is ortho to both the -SMe group (from the C2 side, which is sterically hindered) and the C4-Fluorine, and meta to the C2-Fluorine. Given the established directing ability of the thioether group, lithiation is predicted to occur at the C3 position. The fluorine atoms themselves are weak DMGs and would direct to C3 and C5. The cooperative, albeit weaker, directing effect of the C2-F and C4-F towards C3, combined with the primary directing effect of the -SMe group, strongly favors metalation at the C3 position .
Representative DoM Data
Based on the known reactivity of thioanisole derivatives, the following table illustrates the expected outcomes of DoM reactions on this compound.
| Base | Electrophile (E+) | Quench Conditions | Expected Product | Expected Yield |
| s-BuLi / TMEDA | CO₂ (Dry Ice) | -78 °C to RT | 2,4-Difluoro-3-(methylthio)benzoic acid | High |
| n-BuLi | DMF | -78 °C to 0 °C | 2,4-Difluoro-3-(methylthio)benzaldehyde | Moderate-High |
| LDA | I₂ | -78 °C to 0 °C | 3-Iodo-2,4-difluorothioanisole | High |
| s-BuLi / TMEDA | TMSCl | -78 °C to RT | (2,4-Difluoro-3-(methylthio)phenyl)trimethylsilane | High |
Representative Experimental Protocol: DoM and Electrophilic Quench
Objective: To synthesize 2,4-Difluoro-3-(methylthio)benzoic acid.
Materials:
-
This compound (1.0 eq)
-
sec-Butyllithium (s-BuLi, 1.1 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.1 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice (CO₂)
-
1M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
To an oven-dried, three-necked flask under an inert argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.0 eq) and freshly distilled TMEDA (1.1 eq) to the cold THF.
-
Slowly add s-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Carefully add crushed dry ice pellets to the reaction mixture in portions. Allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction by adding water. Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired carboxylic acid.
Conclusion
The fluorine atoms in this compound play a critical, multifaceted role in dictating its chemical behavior. They strongly activate the C4 position for Nucleophilic Aromatic Substitution , allowing for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. Concurrently, the molecule's structure, dominated by the Directed ortho-Metalation ability of the methylthio group, provides a reliable pathway to functionalize the C3 position with various electrophiles. This predictable, dual reactivity makes this compound an exceptionally useful and versatile scaffold for the synthesis of complex, highly functionalized aromatic compounds relevant to the pharmaceutical and materials science industries.
Methodological & Application
Application of 2,4-Difluorothioanisole in the Synthesis of Antifungal Agent Voriconazole
Introduction
2,4-Difluorothioanisole is a fluorinated aromatic sulfide that serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its unique electronic properties, conferred by the two fluorine atoms and the sulfur-containing methylthio group, make it a valuable precursor for introducing the 2,4-difluorophenyl moiety into drug molecules. This structural motif is found in several active pharmaceutical ingredients (APIs), where it can enhance metabolic stability, binding affinity, and overall therapeutic efficacy. One of the most significant applications of this compound is in the synthesis of the broad-spectrum triazole antifungal agent, Voriconazole.
Voriconazole is a frontline treatment for serious and invasive fungal infections.[1] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[4][5] By disrupting ergosterol production, Voriconazole compromises the fungal cell membrane, leading to cell death.[6][3]
This application note details a plausible synthetic pathway for the preparation of a key intermediate of Voriconazole, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, starting from this compound. The protocol involves the oxidation of the thioether to a sulfoxide, followed by a Pummerer rearrangement to introduce the necessary carbonyl functionality.
Synthetic Pathway
The synthesis of the key Voriconazole intermediate from this compound can be envisioned through a two-step process involving an initial oxidation followed by a rearrangement and functionalization.
Caption: Synthetic route to a key Voriconazole intermediate.
Experimental Protocols
Step 1: Synthesis of 2,4-Difluorophenyl Methyl Sulfoxide
This protocol describes the selective oxidation of this compound to its corresponding sulfoxide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 160.21 | 10.0 g | 0.0624 |
| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 14.0 g | ~0.0624 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated sodium bicarbonate solution | - | 100 mL | - |
| Saturated sodium sulfite solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | 120.37 | 5 g | - |
Procedure:
-
Dissolve this compound (10.0 g, 0.0624 mol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add m-chloroperoxybenzoic acid (77%, 14.0 g, approx. 0.0624 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated sodium sulfite solution (50 mL) to destroy excess peroxide.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2,4-difluorophenyl methyl sulfoxide.
Expected Yield: 85-95%
Step 2: Synthesis of 2',4'-Difluoroacetophenone via Pummerer Rearrangement
This protocol outlines the conversion of the sulfoxide to an α-acyloxy thioether, which is then hydrolyzed to the corresponding ketone. The Pummerer rearrangement is a classic method for achieving this transformation.[7][8][9]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Difluorophenyl Methyl Sulfoxide | 176.21 | 10.0 g | 0.0567 |
| Acetic Anhydride | 102.09 | 50 mL | - |
| Sodium Acetate | 82.03 | 4.65 g | 0.0567 |
| Toluene | 92.14 | 100 mL | - |
| Hydrochloric Acid (1 M) | 36.46 | 50 mL | - |
| Diethyl Ether | 74.12 | 150 mL | - |
Procedure:
-
Combine 2,4-difluorophenyl methyl sulfoxide (10.0 g, 0.0567 mol) and sodium acetate (4.65 g, 0.0567 mol) in toluene (100 mL).
-
Add acetic anhydride (50 mL) and heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, then wash with brine.
-
To hydrolyze the intermediate α-acetoxy sulfide, stir the organic solution with 1 M hydrochloric acid (50 mL) at room temperature for 2 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the residue by vacuum distillation or column chromatography to yield 2',4'-difluoroacetophenone.[10]
Expected Yield: 60-70%
Step 3 & 4: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
This part of the synthesis involves the bromination of the acetophenone followed by nucleophilic substitution with 1H-1,2,4-triazole to yield the key Voriconazole intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2',4'-Difluoroacetophenone | 156.13 | 5.0 g | 0.0320 |
| N-Bromosuccinimide (NBS) | 177.98 | 5.70 g | 0.0320 |
| Benzoyl Peroxide (initiator) | 242.23 | 0.1 g | - |
| Carbon Tetrachloride | 153.82 | 100 mL | - |
| 1H-1,2,4-Triazole | 69.07 | 2.44 g | 0.0352 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.41 g | 0.0352 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |
Procedure:
-
Bromination: Dissolve 2',4'-difluoroacetophenone (5.0 g, 0.0320 mol) in carbon tetrachloride (100 mL). Add N-bromosuccinimide (5.70 g, 0.0320 mol) and a catalytic amount of benzoyl peroxide. Reflux the mixture under irradiation with a UV lamp for 2-4 hours until the reaction is complete (monitored by TLC). Cool the mixture, filter off the succinimide, and concentrate the filtrate to obtain crude 2-bromo-1-(2,4-difluorophenyl)ethanone, which can be used in the next step without further purification.
-
Nucleophilic Substitution: In a separate flask, suspend sodium hydride (1.41 g of 60% dispersion, 0.0352 mol) in anhydrous THF (50 mL) under a nitrogen atmosphere. Cool to 0 °C and add 1H-1,2,4-triazole (2.44 g, 0.0352 mol) portion-wise. Stir until hydrogen evolution ceases.
-
Add a solution of the crude 2-bromo-1-(2,4-difluorophenyl)ethanone in anhydrous THF (50 mL) dropwise to the sodium triazolide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
Expected Yield: 70-80% over two steps.
Mechanism of Action of Voriconazole
Voriconazole's antifungal activity stems from its ability to disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane.
Caption: Inhibition of Ergosterol Biosynthesis by Voriconazole.
Summary of Quantitative Data
| Step | Product | Starting Material | Yield (%) | Purity |
| 1 | 2,4-Difluorophenyl Methyl Sulfoxide | This compound | 85-95 | >95% (after chromatography) |
| 2 | 2',4'-Difluoroacetophenone | 2,4-Difluorophenyl Methyl Sulfoxide | 60-70 | >98% (after purification) |
| 3 & 4 | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 2',4'-Difluoroacetophenone | 70-80 | >98% (after recrystallization) |
Disclaimer: The provided protocols are based on established chemical principles and are intended for informational purposes for qualified researchers. These reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The yields are estimates and may vary depending on the specific reaction conditions and scale.
References
- 1. What is Voriconazole used for? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. amberlife.net [amberlife.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Ethanone, 1-(2,4-difluorophenyl)- [webbook.nist.gov]
Application Notes and Protocols: 2,4-Difluorothiophenol as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific applications of 2,4-difluorothioanisole in medicinal chemistry are not extensively documented in publicly available literature, its parent compound, 2,4-difluorothiophenol , serves as a critical building block for the introduction of the 2,4-difluorophenylthio moiety into bioactive molecules.[1][2] The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] The 2,4-difluorophenylthio group, in particular, is found in various compounds under investigation for therapeutic applications, including kinase inhibitors.
This document provides detailed application notes and a representative protocol for the use of 2,4-difluorothiophenol in the synthesis of medicinally relevant scaffolds via nucleophilic aromatic substitution (SNAr).
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary application of 2,4-difluorothiophenol in medicinal chemistry is as a nucleophile in SNAr reactions. In this context, the thiolate anion, generated in situ by a base, displaces a suitable leaving group (typically a halide) on an electron-deficient aromatic or heteroaromatic ring.[3][4][5] This reaction is a cornerstone for creating aryl-sulfur linkages, which are integral to numerous pharmaceuticals.[2] The electron-withdrawing nitro groups or activating nitrogen atoms within a heterocyclic ring system facilitate this reaction by stabilizing the transient, negatively charged Meisenheimer complex.[3][4]
Data Presentation: Representative SNAr Reactions with Thiophenols
The following table summarizes typical conditions and outcomes for the nucleophilic aromatic substitution reaction of various thiols with activated aromatic halides. This data provides a general reference for expected yields and reaction parameters when using 2,4-difluorothiophenol as the nucleophile.
| Nucleophile | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | 2-Fluoro-5-nitrobenzene-1,4-diamine | NaH | THF/DMF | 0 to RT | 1-4 | ~85-95 |
| Substituted Thiophenols | 2,4-Dihalo-5-sulfamoyl-benzoate | Triethylamine | DMSO | 60 | 24-72 | ~70-90 |
| Thiophenol | 1-Chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol | RT | 1-2 | >90 |
| 2-Hydroxythiophenol | 4,5-Difluoro-1,2-dinitrobenzene | Na₂CO₃ | Ethanol | 75 | 20 | Good |
Note: This table is a compilation of representative data from similar SNAr reactions and is intended for illustrative purposes.[5][6]
Experimental Protocols
Protocol: Synthesis of a 4-(2,4-Difluorophenylthio) Substituted Nitroaromatic Scaffold via SNAr
This protocol details a general procedure for the reaction of 2,4-difluorothiophenol with an activated nitro-substituted aryl fluoride.
Materials and Reagents:
-
2,4-Difluorothiophenol (1.1 eq)
-
1-Fluoro-4-nitrobenzene (or other activated aryl fluoride) (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF in a flame-dried round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 2,4-difluorothiophenol (1.1 eq) in anhydrous DMF to the NaH suspension via syringe.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.
-
To this suspension, add a solution of the activated aryl fluoride (e.g., 1-fluoro-4-nitrobenzene) (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
2,4-Difluorothiophenol is a flammable liquid with a strong odor.[7]
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Mandatory Visualizations
Caption: Synthetic workflow for the SNAr reaction.
Caption: Simplified kinase signaling pathway inhibition.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4-Difluorothiophenol | 1996-44-7 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2,4-Difluorothiophenol 97 1996-44-7 [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of 2,4-Difluorothioanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of 2,4-difluorothioanisole derivatives, which are valuable building blocks in medicinal chemistry and drug discovery. The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction, a versatile and widely used method for constructing complex aromatic molecules.[1] The protocol details the reaction of a suitably substituted difluorobenzene with a thiol to yield the desired thioether.
General Synthesis Pathway
The primary synthetic route involves the reaction of an activated 2,4-difluoro-substituted aromatic ring with a thiol derivative. Halogens on an aromatic ring, when activated by electron-withdrawing groups, are excellent leaving groups for nucleophilic aromatic substitution.[2] Thiols are effective nucleophiles for this transformation, readily displacing a fluorine atom to form a stable carbon-sulfur bond.[3] The reactivity of heteroaryl halides is highly dependent on the electronic nature of the heteroarenes and the orientation of the halogens.[3]
The general reaction scheme is as follows:
Scheme 1: General Synthesis of this compound Derivatives via SNAr
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
References
- 1. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aromatic Sulfides in Agrochemical Research
Note on 2,4-Difluorothioanisole: An extensive search of scientific literature and patent databases did not yield specific applications of this compound as a key intermediate in the synthesis of commercialized or late-stage developmental agrochemicals. However, the structural motifs of a fluorinated aromatic ring and a thioether linkage are of significant interest in modern agrochemical design. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of active ingredients.[1][2] The thioether group is present in a variety of pesticides and can be a site for metabolic activation or a key element for interaction with the target protein.[3][4]
Therefore, these application notes will focus on structurally related compounds, specifically α-trifluorothioanisole derivatives and meta-diamide insecticides containing a sulfide moiety, to provide relevant insights and protocols for researchers in the field.
Application Note 1: α-Trifluorothioanisole Derivatives as Herbicides
Derivatives of α-trifluorothioanisole containing phenylpyridine moieties have been investigated as potential herbicides.[5] These compounds have shown promising activity against various broadleaf weeds, suggesting that the trifluorothioanisole scaffold can be a valuable pharmacophore in the design of new herbicidal agents. The presence of the trifluoromethyl group often enhances the herbicidal efficacy.
Quantitative Data: Herbicidal Activity
The herbicidal activity of synthesized α-trifluorothioanisole derivatives was evaluated against several weed species. The data below summarizes the inhibitory activity of selected compounds at a concentration of 37.5 g a.i./hm².[5]
| Compound ID | Weed Species | Inhibition (%) at 37.5 g a.i./hm² |
| 5a | Amaranthus retroflexus | >85 |
| Abutilon theophrasti | >85 | |
| Eclipta prostrata | >85 | |
| Fomesafen (Commercial Standard) | Amaranthus retroflexus | ~80 |
| Abutilon theophrasti | ~80 | |
| Eclipta prostrata | ~80 |
Experimental Protocol: Synthesis of a Representative α-Trifluorothioanisole Herbicide (Compound 5a)
This protocol describes the synthesis of a phenylpyridine-moiety-containing α-trifluorothioanisole derivative.[5]
Step 1: Synthesis of Intermediate 4a
-
To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 4-mercaptophenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the mixture at 80 °C for 4-6 hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain intermediate 4a .
Step 2: Synthesis of Target Compound 5a
-
To a solution of intermediate 4a (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-chloro-1,1,1-trifluoroethane (1.5 eq).
-
Stir the reaction mixture at 60 °C for 8-10 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product 5a .
Diagram: Synthetic Pathway of an α-Trifluorothioanisole Herbicide
Caption: Synthetic route for a representative α-trifluorothioanisole herbicide.
Application Note 2: meta-Diamide Insecticides with a Sulfide Linkage
The meta-diamide class of insecticides, which includes commercial products like broflanilide, are potent modulators of the GABA receptor.[6] Recent research has explored the replacement of certain structural motifs with a sulfide group, leading to the discovery of novel meta-diamide compounds with significant insecticidal activity against various pests, including Plutella xylostella (diamondback moth) and Aphis craccivora (cowpea aphid).[6][7]
Quantitative Data: Insecticidal Activity
The following table summarizes the insecticidal activity of representative meta-diamide compounds containing a sulfide or sulfoxide group against Plutella xylostella.[6]
| Compound ID | Concentration (mg·L⁻¹) | Insecticidal Activity against P. xylostella (%) |
| C-2 | 0.625 | 60.00 - 100.00 |
| C-3 | 0.625 | 60.00 - 100.00 |
| C-4 | 0.625 | 60.00 - 100.00 |
| D-2 | 0.625 | 60.00 - 100.00 |
| Broflanilide (Parent Compound) | 500 | ~100 |
Experimental Protocol: Synthesis of a Representative Sulfide-Containing meta-Diamide Insecticide
This protocol outlines a general synthetic route for a meta-diamide insecticide containing a thioether linkage.[7][8]
Step 1: Synthesis of the Amide Intermediate
-
Dissolve 2-amino-N-methyl-5-bromobenzamide (1.0 eq) in dichloromethane (DCM).
-
Add 2,3-dichloro-5-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise at 0 °C.
-
Add triethylamine (1.2 eq) and stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the amide intermediate.
Step 2: Introduction of the Thioether
-
To a solution of the amide intermediate (1.0 eq) in DMF, add sodium thiomethoxide (1.5 eq).
-
Heat the mixture at 100 °C for 3-5 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to yield the final sulfide-containing meta-diamide insecticide.
Diagram: Synthetic Pathway of a Sulfide-Containing meta-Diamide Insecticide
Caption: Synthesis of a meta-diamide insecticide with a thioether linkage.
Mechanism of Action: A General Overview
While the specific signaling pathways for the novel compounds presented are still under investigation, the general mechanisms of action for these classes of agrochemicals provide a framework for understanding their activity.
Diagram: General Agrochemical Discovery and Mode of Action Workflow
Caption: A generalized workflow for agrochemical discovery and mechanism of action studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfoxidation of thioether-containing pesticides by the flavin-adenine dinucleotide- dependent monooxygenase of pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,4-Difluorothioanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the application of 2,4-difluorothioanisole in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Given the unique electronic properties conferred by the fluorine and methylthio substituents, this compound presents as a versatile, albeit challenging, substrate in various coupling methodologies. The protocols provided herein are based on established methods for analogous aryl thioethers and electron-deficient aryl compounds, offering a robust starting point for reaction optimization and discovery.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, finding widespread application in the pharmaceutical, agrochemical, and materials science industries. These reactions enable the formation of new bonds between a variety of coupling partners with high efficiency and selectivity. Key named reactions in this class include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
The reactivity of this compound in these transformations is primarily governed by two potential pathways:
-
C-S Bond Activation: The carbon-sulfur bond can be cleaved by a low-valent palladium catalyst, allowing for the substitution of the methylthio group with another functional group. This pathway is often challenging due to the potential for the sulfur atom to poison the palladium catalyst.
-
C-H Functionalization: The fluorine and methylthio groups can act as directing groups, facilitating the activation and subsequent functionalization of adjacent C-H bonds, typically at the ortho position.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Structures
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron reagent and an organic halide or triflate. While direct C-S bond activation of thioanisoles for Suzuki coupling is not as common as the use of aryl halides, it is a subject of ongoing research. The electron-withdrawing nature of the fluorine atoms in this compound may render the C-S bond more susceptible to oxidative addition to the palladium catalyst.
Alternatively, C-H activation ortho to the directing groups can be exploited to achieve arylation.
General Reaction Scheme (via C-H Activation):
Figure 1: Suzuki-Miyaura C-H arylation of this compound.
Experimental Protocol: Suzuki-Miyaura C-H Arylation (General Procedure)
This protocol is adapted from established methods for the C-H arylation of related arenes.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and tricyclohexylphosphine (PCy₃, 10 mol%).
-
Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 equiv.) to the tube.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (0.2 M concentration with respect to the limiting reagent) via syringe.
-
Reaction Conditions: Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene | 110 | 24 | 60-85 |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 18 | 55-80 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 120 | 12 | 65-90 |
| Note: Yields are typical ranges observed for C-H arylation of electron-deficient arenes and will vary depending on the specific arylboronic acid used. |
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination enables the formation of C-N bonds. The application to aryl thioethers via C-S bond cleavage is a developing area of research. The success of this reaction is highly dependent on the ligand choice, which must facilitate the challenging oxidative addition of the C-S bond while preventing catalyst deactivation.
General Reaction Scheme (via C-S Activation):
Figure 2: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
This protocol is based on conditions reported for the amination of challenging aryl electrophiles.
-
Reaction Setup: In a glovebox, charge an oven-dried vial with a stir bar, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and a suitable ligand such as Xantphos (10 mol%).
-
Addition of Base: Add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).
-
Addition of Reactants: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (0.5 M).
-
Reaction Conditions: Seal the vial and heat the mixture at 100-120 °C for 16-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether, filter through a plug of silica gel, and rinse with additional diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
| Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 110 | 24 | 40-75 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 35-70 |
| [Pd(allyl)Cl]₂ | tBuXPhos | LHMDS | THF | 80 | 16 | 45-80 |
| Note: Yields are estimated based on related transformations of aryl thioethers and are highly dependent on the amine coupling partner. |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to other cross-coupling reactions with this compound, this transformation would likely proceed through a C-S bond activation pathway. The presence of a copper(I) co-catalyst is often employed to facilitate the reaction.
General Reaction Scheme (via C-S Activation):
Figure 3: Sonogashira coupling involving this compound.
Experimental Protocol: Sonogashira Coupling (General Procedure)
This protocol is adapted from standard Sonogashira conditions.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, 0.3 M) and triethylamine (Et₃N, 2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at 60-80 °C for 6-12 hours.
-
Work-up: After completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
| Pd Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 12 | 50-85 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 80 | 8 | 55-90 |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 16 | 45-75 |
| Note: Yields are representative for Sonogashira couplings of electron-deficient aryl electrophiles. |
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction couples an unsaturated halide (or triflate) with an alkene. For this compound, this would likely proceed via C-S bond activation. The regioselectivity of the alkene addition is a key consideration in this reaction.
General Reaction Scheme (via C-S Activation):
Figure 4: Heck reaction with this compound.
Experimental Protocol: Heck Reaction (General Procedure)
This is a general protocol for the Heck reaction.
-
Reaction Setup: Combine this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., P(o-tol)₃, 4 mol%) in a pressure tube.
-
Reagent Addition: Add the alkene (1.5 equiv.) and a base such as triethylamine (Et₃N, 2.0 equiv.).
-
Solvent Addition: Add a solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (0.4 M).
-
Reaction Conditions: Seal the tube and heat to 100-140 °C for 12-48 hours.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase, concentrate, and purify by flash chromatography.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120 | 24 | 40-70 |
| Pd₂(dba)₃ | PPh₃ | K₂CO₃ | MeCN | 100 | 36 | 35-65 |
| PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 140 | 18 | 45-75 |
| Note: Yields are estimates and are highly dependent on the specific alkene used. |
Conclusion
This compound represents a substrate of growing interest for palladium-catalyzed cross-coupling reactions. While challenges related to C-S bond activation and potential catalyst inhibition exist, the unique electronic properties of this molecule also open up opportunities for novel reactivity, including directed C-H functionalization. The protocols provided here serve as a foundational guide for researchers exploring the synthetic utility of this versatile building block in the development of new pharmaceuticals and functional materials. Further optimization of catalysts, ligands, and reaction conditions will be crucial for unlocking the full potential of this compound in cross-coupling chemistry.
Application Notes and Protocols for the Incorporation of the Difluoromethylthio (SCF2H) Group into Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The difluoromethylthio (SCF2H) group has emerged as a valuable substituent in medicinal chemistry and drug discovery. Its unique electronic properties and moderate lipophilicity, compared to the more electron-withdrawing trifluoromethylthio (SCF3) group, allow for fine-tuning of a drug candidate's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[1] This document provides detailed application notes and experimental protocols for the most common and effective methods for incorporating the SCF2H group into organic molecules, including electrophilic, radical, and nucleophilic approaches.
I. Electrophilic Difluoromethylthiolation using N-Difluoromethylthiophthalimide
N-Difluoromethylthiophthalimide is a versatile and shelf-stable electrophilic reagent that enables the direct difluoromethylthiolation of a wide range of nucleophiles under mild conditions.[2][3]
Diagram of the General Workflow for Electrophilic Difluoromethylthiolation
Caption: General workflow for electrophilic difluoromethylthiolation.
Synthesis of N-Difluoromethylthiophthalimide
A scalable, one-pot synthesis of N-difluoromethylthiophthalimide has been developed, avoiding the use of expensive silver reagents.[4]
Protocol 1: Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide [4]
-
Preparation of Chlorine Solution: In a 2.0 L Schlenk tube, add dry chloroform (1.5 L) and weigh the tube. Bubble chlorine gas slowly through the chloroform for 15 minutes. Reweigh the Schlenk tube to determine the amount of dissolved chlorine and calculate its concentration.
-
Reaction Setup: In a 2.0 L three-neck round-bottom flask, combine an aliquot of the chlorine in chloroform solution (e.g., 650 mL of a 1.0 M solution) with additional chloroform (850 mL).
-
Reaction: Cool the mixture to -30 °C in the dark. Slowly add benzyl difluoromethyl thioether (120.4 g, 650 mmol) over 30 minutes. Allow the mixture to warm to 23 °C and stir for an additional 2 hours.
-
Work-up: Add distilled water (100.0 mL) and diethyl ether (400.0 mL). Separate the organic phase and extract the aqueous phase with diethyl ether (3 x 80.0 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to obtain the product.
Applications of N-Difluoromethylthiophthalimide
A. Difluoromethylthiolation of Heteroarenes
Electron-rich heteroarenes are excellent substrates for electrophilic difluoromethylthiolation.[4]
Protocol 2: General Procedure for Difluoromethylthiolation of Heteroarenes [4]
-
Reaction Setup: In an oven-dried Schlenk tube under argon, combine the heteroarene (4.0 mmol), N-(difluoromethylthio)phthalimide (5.2 mmol), and NaCl (0.4 mmol).
-
Reaction: Add freshly distilled DMF (20.0 mL) and stir the reaction at 80 °C for 16 hours.
-
Work-up: Add distilled water (100.0 mL) and diethyl ether (400.0 mL). Separate the organic phase and extract the aqueous phase with diethyl ether (3 x 80.0 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by column chromatography.
Table 1: Examples of Difluoromethylthiolation of Heteroarenes
| Heteroarene | Product | Yield (%) |
| N-Methylindole | 2-(Difluoromethylthio)-N-methylindole | 85 |
| Pyrrole | 2-(Difluoromethylthio)pyrrole | 78 |
| Thiophene | 2-(Difluoromethylthio)thiophene | 65 |
| Furan | 2-(Difluoromethylthio)furan | 55 |
B. Copper-Catalyzed Difluoromethylthiolation of Aryl Boronic Acids
Aryl boronic acids can be efficiently difluoromethylthiolated in the presence of a copper catalyst.[4]
Protocol 3: General Procedure for Difluoromethylthiolation of Aryl Boronic Acids [4]
-
Reaction Setup: In an oven-dried Schlenk tube under argon, combine the aryl boronic acid (5.00 mmol), N-(difluoromethylthio)phthalimide (6.0 mmol), Li2CO3 (2.50 mmol), CuI (0.25 mmol), and 2,2′-bipyridine (0.25 mmol).
-
Reaction: Add freshly distilled diglyme (30.0 mL) and stir the mixture at 60 °C for 15 hours.
-
Work-up: Add distilled water (100.0 mL) and diethyl ether (400.0 mL). Separate the organic phase and extract the aqueous phase with diethyl ether (3 x 80.0 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by column chromatography.
Table 2: Examples of Copper-Catalyzed Difluoromethylthiolation of Aryl Boronic Acids
| Aryl Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | Phenyl difluoromethyl sulfide | 82 |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl difluoromethyl sulfide | 88 |
| 4-Chlorophenylboronic acid | 4-Chlorophenyl difluoromethyl sulfide | 75 |
| Naphthalene-2-boronic acid | 2-(Difluoromethylthio)naphthalene | 79 |
C. Difluoromethylthiolation of Amines and Thiols
Primary and secondary amines, as well as thiols, can serve as nucleophiles in this reaction.[5]
Protocol 4: General Procedure for Difluoromethylthiolation of Amines [4]
-
Reaction Setup: In a Schlenk tube, combine the amine (5.0 mmol) and N-(difluoromethylthio)phthalimide (7.5 mmol).
-
Reaction: Add toluene (30.0 mL) and stir the mixture at 80 °C for 16 hours.
-
Purification: Remove the solvent under vacuum and purify the residue by flash column chromatography.
Table 3: Examples of Difluoromethylthiolation of Amines and Thiols
| Nucleophile | Product | Yield (%) |
| Aniline | N-(Difluoromethylthio)aniline | 72 |
| Piperidine | 1-(Difluoromethylthio)piperidine | 85 |
| Thiophenol | Phenyl difluoromethyl disulfide | 91 |
| Benzylamine | N-(Difluoromethylthio)benzylamine | 78 |
II. Radical Difluoromethylthiolation using PhSO2SCF2H
S-(Difluoromethyl)benzenesulfonothioate (PhSO2SCF2H) is a shelf-stable and easily scalable reagent for radical difluoromethylthiolation reactions under mild conditions, often initiated by visible light.[6][7]
Diagram of the Radical Difluoromethylthiolation Pathway
Caption: General pathway for radical difluoromethylthiolation.
Visible-Light-Mediated Difluoromethylthiolation of Arenes
This method provides a metal-free and redox-neutral approach for the difluoromethylthiolation of a broad range of arenes and heteroarenes.[7][8]
Protocol 5: General Procedure for Visible-Light Radical Difluoromethylthiolation of Arenes [8]
-
Reaction Setup: In a Schlenk tube under argon, combine the arene (0.10 mmol), PhSO2SCF2H (0.20 mmol), and tetrabutylammonium iodide (TBAI, 0.020 mmol).
-
Reaction: Add acetonitrile (1.0 mL) and irradiate the mixture with a compact fluorescent lamp (CFL) at room temperature for 16-48 hours.
-
Work-up and Purification: After the reaction is complete, concentrate the mixture and purify by preparative thin-layer chromatography.
Table 4: Examples of Visible-Light Radical Difluoromethylthiolation of Arenes
| Arene | Product | Time (h) | Yield (%) |
| Benzene | Phenyl difluoromethyl sulfide | 48 | 65 |
| Toluene | 4-Tolyl difluoromethyl sulfide | 16 | 78 |
| Anisole | 4-Anisyl difluoromethyl sulfide | 16 | 85 |
| N-Methylindole | 2-(Difluoromethylthio)-N-methylindole | 16 | 92 |
Radical Difunctionalization of Alkenes
PhSO2SCF2H can also be used for the difunctionalization of alkenes, introducing both a difluoromethylthio group and another functionality across the double bond.[8][9]
Protocol 6: Azido-difluoromethylthiolation of Alkenes [8]
-
Reaction Setup: In a reaction tube, combine the alkene (0.2 mmol), PhSO2SCF2H (0.3 mmol), azidotrimethylsilane (TMSN3, 0.4 mmol), and an oxidant (e.g., (NH4)2S2O8, 0.4 mmol).
-
Reaction: Add a solvent such as dichloromethane (2 mL) and stir the mixture at a specified temperature (e.g., 60 °C) for a designated time.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture and purify the residue by flash column chromatography.
Table 5: Examples of Azido-difluoromethylthiolation of Alkenes
| Alkene | Product | Yield (%) |
| Styrene | 1-Azido-2-(difluoromethylthio)-1-phenylethane | 75 |
| 1-Octene | 1-Azido-2-(difluoromethylthio)octane | 68 |
| Cyclohexene | 1-Azido-2-(difluoromethylthio)cyclohexane | 72 |
III. Nucleophilic Difluoromethylthiolation
Nucleophilic difluoromethylthiolation typically involves the reaction of an in situ generated SCF2H anion with an electrophile. The silver-based reagent, [(SIPr)Ag(SCF2H)], is a key precursor for generating the nucleophilic difluoromethylthio species.[10][11]
Diagram of Nucleophilic Difluoromethylthiolation Workflow
Caption: General workflow for nucleophilic difluoromethylthiolation.
Copper-Mediated Difluoromethylthiolation of Aryl Diazonium Salts
Aryl diazonium salts are effective electrophiles for cross-coupling with the nucleophilic SCF2H species generated from [(SIPr)Ag(SCF2H)].
Protocol 7: General Procedure for Copper-Mediated Difluoromethylthiolation of Aryl Diazonium Salts
-
Preparation of Aryl Diazonium Salt: Prepare the aryl diazonium salt from the corresponding aniline using standard procedures (e.g., reaction with NaNO2 and HCl).
-
Reaction Setup: In a glovebox, to a solution of [(SIPr)Ag(SCF2H)] (0.22 mmol) in THF (1 mL), add a solution of the aryl diazonium salt (0.2 mmol) in acetone (1 mL) at room temperature.
-
Reaction: Add a catalytic amount of CuI (0.02 mmol) and stir the mixture at room temperature for the specified time.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography.
Table 6: Examples of Nucleophilic Difluoromethylthiolation of Aryl Diazonium Salts
| Aryl Diazonium Salt (from) | Product | Yield (%) |
| Aniline | Phenyl difluoromethyl sulfide | 75 |
| 4-Fluoroaniline | 4-Fluorophenyl difluoromethyl sulfide | 80 |
| 4-Nitroaniline | 4-Nitrophenyl difluoromethyl sulfide | 65 |
| 2-Naphthylamine | 2-(Difluoromethylthio)naphthalene | 72 |
IV. General Work-up and Purification Procedures
The following are general guidelines for the work-up and purification of difluoromethylthiolated compounds. Specific procedures may need to be adapted based on the properties of the product.[12][13]
-
Aqueous Work-up: Reactions are typically quenched with water or a saturated aqueous solution (e.g., NH4Cl or NaHCO3). The product is then extracted into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). The organic layer is washed with brine to remove residual water.
-
Drying and Concentration: The organic extract is dried over an anhydrous drying agent such as Na2SO4 or MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: Crude products are most commonly purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). For volatile products, purification by preparative thin-layer chromatography (TLC) may be necessary.
Conclusion
The incorporation of the difluoromethylthio group is a rapidly evolving field with a growing toolbox of reagents and methodologies. The protocols outlined in this document for electrophilic, radical, and nucleophilic difluoromethylthiolation provide robust and versatile strategies for the synthesis of SCF2H-containing molecules. These methods offer broad substrate scopes and generally proceed under mild conditions, making them highly applicable in the context of drug discovery and development. Researchers are encouraged to consult the primary literature for further details and to optimize conditions for their specific substrates.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. PhSO2SCF2H: A Shelf‐Stable, Easily Scalable Reagent for Radical Difluoromethylthiolation (2016) | Dianhu Zhu | 123 Citations [scispace.com:443]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Azido-difluoromethylthiolation of Alkenes with TMSN3 and PhSO2SCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal-free visible-light-enabled vicinal trifluoromethyl dithiolation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for the Exploration of Fluorinated Thioanisoles in Novel Herbicide Development
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
These application notes provide a framework for investigating the potential of fluorinated thioanisole derivatives, such as 2,4-Difluorothioanisole and its analogues, in the discovery of novel herbicides. While direct herbicidal activity of this compound is not extensively documented in publicly available literature, the broader class of fluorinated thioanisoles, particularly α-trifluorothioanisole derivatives, has demonstrated significant potential. This document outlines synthetic strategies, bioassay protocols, and structure-activity relationship (SAR) considerations based on research into these related compounds.
Introduction: The Potential of Fluorinated Thioanisoles in Herbicide Discovery
The strategic incorporation of fluorine into agrochemical molecules is a well-established strategy to enhance their efficacy, metabolic stability, and overall performance. The 2,4-difluoro substitution pattern, in particular, is present in a number of active agrochemicals. Thioanisole derivatives, meanwhile, serve as versatile intermediates and structural motifs in various bioactive compounds. The combination of these features in molecules like this compound and its analogues presents a promising avenue for the development of novel herbicides with potentially new modes of action or improved properties over existing chemistries.
Research into structurally related compounds, such as α-trifluorothioanisole derivatives containing phenylpyridine moieties, has revealed potent herbicidal activity against a range of broadleaf weeds.[1][2][3] These findings underscore the potential of the fluorinated thioanisole scaffold as a foundation for new herbicide discovery programs.
Synthesis of Novel Herbicide Candidates
The synthesis of novel herbicide candidates based on a fluorinated thioanisole core can be approached through various synthetic routes. A key strategy involves the coupling of a substituted thioanisole moiety with other functionalized aromatic or heterocyclic systems. The following protocol is adapted from the synthesis of α-trifluorothioanisole derivatives and can serve as a starting point for exploring analogues based on this compound.
Experimental Protocol: Synthesis of Phenylpyridine-Containing α-Trifluorothioanisole Derivatives[1]
This protocol describes a multi-step synthesis to generate a library of potential herbicide candidates.
Step 1: Synthesis of Intermediate 2-(4-mercaptophenyl)-3-chloro-5-(trifluoromethyl)pyridine
-
To a solution of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine in an appropriate solvent (e.g., dioxane), add 4-mercaptophenylboronic acid.
-
Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.
Step 2: Synthesis of Final α-Trifluorothioanisole Derivatives
-
To a solution of the intermediate from Step 1 in a suitable solvent (e.g., acetonitrile), add a base (e.g., K₂CO₃).
-
Add the appropriate alkylating or arylating agent (e.g., a substituted benzyl bromide).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 4-8 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final derivative.
-
Characterize the final product using NMR and HRMS.[1]
Caption: Synthetic workflow for α-trifluorothioanisole derivatives.
Herbicidal Activity Screening
A critical step in the development of novel herbicides is the systematic screening of candidate compounds for their biological activity against a panel of representative weed species.
Experimental Protocol: Greenhouse-Based Post-Emergence Herbicidal Bioassay[1]
This protocol is designed to evaluate the post-emergence herbicidal efficacy of test compounds.
-
Plant Cultivation:
-
Sow seeds of monocotyledonous weeds (e.g., Echinochloa crusgalli, Digitaria sanguinalis, Setaria viridis) and dicotyledonous weeds (e.g., Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata) in plastic pots containing a suitable soil mix.
-
Cultivate the plants in a greenhouse under controlled conditions (e.g., 25-30°C, 14-hour photoperiod).
-
-
Herbicide Application:
-
When the weeds reach the 2-3 leaf stage, prepare solutions of the test compounds in a suitable solvent (e.g., acetone) containing a surfactant (e.g., Tween 80).
-
Apply the herbicide solutions to the foliage of the weeds at various concentrations (e.g., ranging from 37.5 to 150 g a.i./ha) using a laboratory sprayer.
-
Include a positive control (a commercial herbicide with a known mode of action, e.g., fomesafen) and a negative control (solvent and surfactant only).
-
-
Evaluation:
-
After a set period (e.g., 2-3 weeks), visually assess the herbicidal injury to the plants.
-
Record the percentage of growth inhibition for each treatment compared to the negative control.
-
Data can be analyzed to determine the median effective dose (ED₅₀) for promising compounds.
-
Quantitative Data and Structure-Activity Relationships (SAR)
Systematic evaluation of the herbicidal activity of a library of compounds allows for the elucidation of structure-activity relationships, which are crucial for guiding the optimization of lead compounds.
Table 1: Post-Emergence Herbicidal Activity of Phenylpyridine-Containing α-Trifluorothioanisole Derivatives against Broadleaf Weeds (% Inhibition)[1]
| Compound | R¹ | R² | Dose (g a.i./hm²) | Abutilon theophrasti | Amaranthus retroflexus | Eclipta prostrata |
| 5a | H | H | 150 | >80 | >80 | >80 |
| 37.5 | >85 | >85 | >85 | |||
| 5f | F | F | 150 | >80 | >80 | - |
| 37.5 | >70 | >70 | - | |||
| 6b | H | F | 150 | >80 | >80 | >80 |
| 7a | H | H | 150 | >80 | >80 | >80 |
| Fomesafen | - | - | 37.5 | ~85 | ~85 | ~85 |
Data adapted from the cited literature for illustrative purposes.[1]
Structure-Activity Relationship Insights:
-
For one series of compounds, substitutions on the phenyl ring (R¹ and R²) with hydrogen atoms resulted in the highest herbicidal activity against the tested broadleaf weeds.[1]
-
The introduction of fluorine atoms at the R¹ and R² positions sometimes maintained good activity.[1]
-
The specific regio- and stereochemistry of the substituents can have a significant impact on herbicidal efficacy, highlighting the importance of a diverse synthetic library for thorough SAR exploration.
Caption: Logical workflow for SAR-driven herbicide discovery.
Mode of Action (MoA) Studies
While the initial screening identifies active compounds, understanding their molecular target and mechanism of action is crucial for developing a successful product. Based on the structural similarity of some α-trifluoroanisole derivatives to known herbicides, a potential mode of action could be the inhibition of protoporphyrinogen oxidase (PPO).[4]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: PPO)
-
Enzyme Preparation: Isolate and purify the target enzyme (e.g., PPO from a model plant like Nicotiana tabacum).
-
Assay Conditions:
-
Prepare a reaction buffer containing the substrate (protoporphyrinogen IX) and the purified enzyme.
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture for a specific time at a controlled temperature.
-
-
Detection:
-
Measure the rate of product formation (protoporphyrin IX) spectrophotometrically or fluorometrically.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value.
-
A low IC₅₀ value indicates potent inhibition of the target enzyme and can provide strong evidence for the compound's mode of action.
Conclusion
The exploration of fluorinated thioanisole derivatives represents a promising strategy in the quest for novel herbicides. The synthetic accessibility of these compounds, coupled with the demonstrated high herbicidal activity of certain analogues, warrants further investigation. The protocols and data presented herein provide a foundational framework for researchers to design, synthesize, and evaluate new herbicide candidates based on this chemical scaffold. A systematic approach combining chemical synthesis, robust bioassays, and in-depth SAR and MoA studies will be instrumental in unlocking the full potential of this compound class in addressing the ongoing challenges in weed management.
References
- 1. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Protocols for the S-Methylation of 2,4-Difluorothiophenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides two detailed protocols for the synthesis of 2,4-difluorothioanisole via the S-methylation of 2,4-difluorothiophenol. Thioanisoles are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below utilize two common methylating agents, methyl iodide and dimethyl sulfate, providing researchers with options based on reagent availability and safety considerations. This note includes comprehensive safety precautions, step-by-step experimental procedures, and a summary of expected outcomes.
Chemical Reaction Scheme
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The weakly acidic thiol proton of 2,4-difluorothiophenol is removed by a base (potassium carbonate) to form the highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic methyl group of the methylating agent to yield the final product, this compound.
Reaction: 2,4-Difluorothiophenol + Methylating Agent --- (Base, Solvent) ---> this compound
Critical Safety Precautions
Hazardous Chemicals: All manipulations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
2,4-Difluorothiophenol (CAS 1996-44-7): This compound is a flammable liquid with a powerful, unpleasant stench.[1][2] Avoid inhalation and contact with skin and eyes.[3]
-
Methyl Iodide (CH3I): A toxic and volatile liquid. It is a suspected carcinogen and should be handled with extreme care.
-
Dimethyl Sulfate ((CH3)2SO4): Extremely toxic, corrosive, and carcinogenic.[4][5] It can be absorbed through the skin with potentially fatal delayed effects.[4] Always wear heavy-duty nitrile or butyl rubber gloves. Have an ammonia solution available for quenching spills and glassware, as it effectively neutralizes dimethyl sulfate.[6]
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.
Materials and Equipment
-
Chemicals:
-
2,4-Difluorothiophenol (97% or higher)[1]
-
Anhydrous Potassium Carbonate (K2CO3), finely ground
-
Methyl Iodide (CH3I)
-
Dimethyl Sulfate ((CH3)2SO4)
-
Acetone or Acetonitrile (anhydrous)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Experimental Protocols
Protocol A: Methylation using Methyl Iodide (CH3I)
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,4-difluorothiophenol (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetone (approx. 10 mL per 1 g of thiophenol) followed by finely ground anhydrous potassium carbonate (1.5 eq.).
-
Reagent Addition: Stir the suspension vigorously. Add methyl iodide (1.2 eq.) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approx. 56°C for acetone) and monitor the reaction progress using TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Redissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product further by flash column chromatography on silica gel.
-
Protocol B: Methylation using Dimethyl Sulfate ((CH3)2SO4)
Note: This protocol requires heightened safety measures due to the extreme toxicity of dimethyl sulfate.[4][5][6][7]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,4-difluorothiophenol (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile (approx. 10 mL per 1 g of thiophenol) followed by finely ground anhydrous potassium carbonate (1.5 eq.).
-
Reagent Addition: Stir the suspension vigorously. Carefully add dimethyl sulfate (1.1 eq.) dropwise to the mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature. The reaction is generally faster than with methyl iodide and is typically complete within 1-3 hours. Monitor by TLC.
-
Workup and Quenching:
-
Cool the flask in an ice bath. Carefully quench the reaction by slowly adding a 10% aqueous ammonia solution to destroy any unreacted dimethyl sulfate. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and wash the organic layer sequentially with water (2x) and brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by flash chromatography or vacuum distillation if needed.
-
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the S-methylation of 2,4-difluorothiophenol.
| Parameter | Protocol A | Protocol B |
| Methylating Agent | Methyl Iodide (CH3I) | Dimethyl Sulfate ((CH3)2SO4) |
| Base | Potassium Carbonate (K2CO3) | Potassium Carbonate (K2CO3) |
| Solvent | Acetone | Acetonitrile |
| Temperature | Reflux (~56°C) | Room Temperature |
| Typical Time | 2 - 4 hours | 1 - 3 hours |
| Typical Yield | > 90% | > 95% |
| Safety Profile | Toxic, Suspected Carcinogen | Extremely Toxic, Carcinogenic |
Visualization of Experimental Workflow
The general workflow for the synthesis, workup, and purification of this compound is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Difluorothioanisole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,4-Difluorothioanisole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the S-methylation of 2,4-Difluorothiophenol. This reaction typically involves a methylating agent, such as methyl iodide or dimethyl sulfate, and a base to facilitate the formation of the thiolate anion.
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors. Common issues include incomplete deprotonation of the starting thiophenol, side reactions such as oxidation of the thiol to a disulfide, and suboptimal reaction conditions (temperature, solvent, reaction time). Refer to the Troubleshooting Guide for detailed solutions.
Q3: What are the key safety precautions I should take when working with the reagents for this synthesis?
A3: The reagents used in this synthesis require careful handling. 2,4-Difluorothiophenol is a flammable liquid. Methyl iodide is a volatile and carcinogenic compound and should be handled exclusively in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: How can I purify the final this compound product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. A suitable eluent system, often a mixture of hexane and ethyl acetate, is used to separate the product from unreacted starting materials and byproducts. Distillation under reduced pressure can also be employed for purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Deprotonation of 2,4-Difluorothiophenol | Ensure the base is strong enough and used in a sufficient stoichiometric amount (at least 1 equivalent) to fully deprotonate the thiophenol. Consider using stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) if weaker bases (e.g., K2CO3) are ineffective. | Increased formation of the thiolate nucleophile, leading to a higher yield of the desired product. |
| Inactive Methylating Agent | Use a fresh bottle of the methylating agent (e.g., methyl iodide). Methyl iodide can degrade over time, especially when exposed to light.[1] | Effective methylation of the thiolate, resulting in improved product yield. |
| Low Reaction Temperature | Increase the reaction temperature. While some S-methylations proceed at room temperature, others may require heating to overcome the activation energy barrier. Monitor the reaction by TLC to find the optimal temperature. | Accelerated reaction rate and higher conversion to the product. |
| Inappropriate Solvent | Use a polar aprotic solvent such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or acetone. These solvents are known to facilitate SN2 reactions.[2] | Enhanced solubility of reactants and stabilization of the transition state, leading to a better yield. |
Issue 2: Presence of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Step | Expected Outcome |
| Bis(2,4-difluorophenyl) disulfide | Oxidation of the 2,4-difluorothiophenolate, especially in the presence of air (oxygen). | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimized oxidation of the starting material, leading to a cleaner reaction profile and higher yield of the desired thioanisole. |
| Over-methylation (if applicable to substrate) | Use of an excessive amount of methylating agent or prolonged reaction times. | Use a stoichiometric amount of the methylating agent (1.0-1.1 equivalents) and monitor the reaction progress closely by TLC to stop it upon completion. | Reduced formation of unwanted byproducts. |
Experimental Protocols
Protocol 1: S-methylation of 2,4-Difluorothiophenol with Methyl Iodide and Potassium Carbonate
This protocol is adapted from a similar methylation of a substituted phenol and is a common method for the S-methylation of thiophenols.[2]
Materials:
-
2,4-Difluorothiophenol
-
Methyl Iodide
-
Potassium Carbonate (K2CO3), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2,4-Difluorothiophenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Quantitative Data (Hypothetical based on similar reactions):
| Reactant | Molar Eq. | Solvent | Base | Temperature | Time (h) | Yield (%) |
| 2,4-Difluorothiophenol | 1.0 | ACN | K2CO3 (1.5 eq) | Room Temp. | 4 | ~85-95 |
| 2,4-Difluorothiophenol | 1.0 | DMF | NaH (1.2 eq) | 0 °C to RT | 2 | >90 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Purification of Crude 2,4-Difluorothioanisole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2,4-Difluorothioanisole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound, offering potential causes and solutions.
Issue 1: Persistent Odor of Thiols in the Purified Product
-
Potential Cause: Incomplete removal of starting materials like 2,4-difluorothiophenol or other thiol impurities. Thioanisoles themselves have a strong odor, but thiol impurities are particularly pungent.
-
Troubleshooting Steps:
-
Base Wash: Wash the crude product with a mild aqueous base solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide) to deprotonate and extract acidic thiol impurities into the aqueous layer.
-
Oxidative Quenching: For persistent odors in waste and glassware, a bleach (sodium hypochlorite) or hydrogen peroxide solution can be used to oxidize residual thiols to less odorous sulfoxides or sulfones. This should be done with caution and not on the product itself.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible to prevent oxidation of the desired thioanisole to the corresponding sulfoxide, which can sometimes have a different odor profile.
-
Issue 2: Co-elution of Impurities during Column Chromatography
-
Potential Cause: Impurities with similar polarity to this compound, such as regioisomers (e.g., 3,4-Difluorothioanisole) or structurally related byproducts.
-
Troubleshooting Steps:
-
Solvent System Optimization: Systematically screen different solvent systems with varying polarities. A common starting point for non-polar compounds is a hexane/ethyl acetate gradient. For closely eluting spots, a shallow gradient is recommended.[1][2]
-
Alternative Solvents: If hexane/ethyl acetate fails, consider using solvent systems with different selectivities, such as dichloromethane/methanol or toluene/ethyl acetate.
-
Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[3]
-
Preparative HPLC: For difficult separations of valuable material, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.[3] Fluorinated phases can be particularly useful for separating halogenated aromatic compounds.[3]
-
Issue 3: Oiling Out During Recrystallization
-
Potential Cause: The melting point of this compound is low, and it may be separating from the cooling solvent as a liquid rather than forming crystals. This can happen if the solution is too concentrated or cooled too quickly.
-
Troubleshooting Steps:
-
Solvent Choice: Select a solvent in which the compound is highly soluble when hot and sparingly soluble when cold. For low-melting solids, solvents with lower boiling points are often preferred.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can be helpful.
-
Seeding: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.
-
Solvent Combination: Use a binary solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include:
-
Unreacted Starting Materials: Such as 2,4-difluorochlorobenzene, 2,4-difluorobromobenzene, or 2,4-difluorothiophenol.
-
Reagents: Sodium thiomethoxide or its precursors.
-
Regioisomers: Depending on the starting materials, other isomers like 3,4-difluorothioanisole or 2,5-difluorothioanisole might be present.
-
Oxidation Products: 2,4-Difluoromethylphenyl sulfoxide and 2,4-difluoromethylphenyl sulfone can form upon exposure to air, especially at elevated temperatures.[4]
-
Byproducts: Over-methylation of the starting thiolate can lead to the formation of dimethyl disulfide.
Q2: What is the best initial purification strategy for a large batch of crude this compound?
A2: For large quantities, fractional vacuum distillation is often the most efficient initial purification method. This technique is effective for separating compounds with different boiling points. A subsequent wash with a mild base can remove acidic impurities. For higher purity, the distilled product can be further purified by flash column chromatography.
Q3: How can I effectively remove the strong odor associated with this compound from my lab and glassware?
A3: To manage the odor, work in a well-ventilated fume hood. For cleaning glassware, rinse with a solution of potassium permanganate followed by a wash with sodium bisulfite to remove the permanganate stain, or use a commercial deodorizing solution. A bleach solution is also effective for oxidizing residual sulfur compounds. Placing a beaker of bleach in the fume hood can help to neutralize ambient odors.
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of my this compound?
A4: Yes, GC-MS is an excellent analytical technique for determining the purity of this compound and identifying volatile impurities.[4][5] It can effectively separate isomers and identify byproducts based on their mass spectra.
Quantitative Data Summary
The following tables provide typical, estimated data for the purification of crude this compound. Actual results may vary depending on the specific reaction conditions and the initial purity of the crude material.
Table 1: Comparison of Purification Techniques
| Purification Technique | Typical Purity Achieved (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Fractional Vacuum Distillation | 95 - 98 | 70 - 85 | Scalable, good for removing non-volatile impurities and compounds with significantly different boiling points. | May not separate close-boiling isomers effectively; thermal stress can cause decomposition. |
| Flash Column Chromatography | > 99 | 60 - 80 | High resolution for separating closely related compounds and isomers. | Less scalable than distillation, requires significant solvent usage. |
| Recrystallization | > 99 (if solid at RT) | 50 - 70 | Can provide very high purity material. | Challenging for low-melting point compounds that may oil out; potential for significant material loss in the mother liquor. |
| Preparative HPLC | > 99.5 | 40 - 60 | Excellent separation of very similar compounds and isomers. | Expensive, not suitable for large-scale purification, requires specialized equipment.[3] |
Table 2: Optimized Parameters for Purification Techniques
| Technique | Parameter | Recommended Value/Condition |
| Fractional Vacuum Distillation | Pressure | 1-10 mmHg |
| Head Temperature | 60-80 °C (dependent on pressure) | |
| Column Packing | Raschig rings or Vigreux column | |
| Flash Column Chromatography | Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Gradient of 1-10% Ethyl Acetate in Hexane | |
| Column Loading | Dry loading or minimal volume of a non-polar solvent | |
| Recrystallization | Solvent | Methanol, Ethanol, or a Hexane/Dichloromethane mixture |
| Cooling Rate | Slow cooling from room temperature to 0-4 °C |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions based on the boiling point at the recorded pressure. The main fraction of this compound should be collected at a stable head temperature.
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using the desired mobile phase (e.g., hexane).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for chromatographic separation.
References
Common side reactions in the synthesis of 2,4-Difluorothioanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,4-difluorothioanisole. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Common causes include:
-
Purity of Reagents and Solvents: Impurities in the starting materials (e.g., 1-chloro-2,4-difluorobenzene or 1-bromo-2,4-difluorobenzene) or the nucleophile (sodium thiomethoxide) can lead to side reactions. Solvents must be anhydrous, as water can react with the strong base and nucleophile.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Nucleophilic aromatic substitution (SNAr) reactions often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of reactants or products. It is advisable to perform small-scale trial reactions to determine the optimal temperature and duration.
-
Atmospheric Moisture and Oxygen: Sodium thiomethoxide is sensitive to air and moisture. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiolate to dimethyl disulfide and hydrolysis.[1][2][3]
-
Inefficient Mixing: In heterogeneous reactions, inefficient stirring can result in poor reaction rates and lower yields. Ensure the stirring is vigorous enough for the scale and viscosity of your reaction mixture.
Q2: I am observing the formation of an unexpected isomer in my product mixture. How can I improve the regioselectivity?
A2: The formation of isomers, such as 1,3-difluoro-4-(methylthio)benzene, can occur depending on the starting material and reaction conditions. The regioselectivity of nucleophilic aromatic substitution is determined by the stability of the intermediate Meisenheimer complex. Electron-withdrawing groups ortho and para to the leaving group stabilize this intermediate.
To improve regioselectivity:
-
Choice of Leaving Group: The position of the leaving group on the 2,4-difluorophenyl ring is crucial. Starting with 1-chloro-2,4-difluorobenzene or 1-bromo-2,4-difluorobenzene, the substitution is expected to occur primarily at the 1-position due to the combined electron-withdrawing effects of the fluorine atoms at the ortho and para positions.
-
Reaction Temperature: Lowering the reaction temperature may improve selectivity, although it will also decrease the reaction rate. A balance must be found to achieve an acceptable yield of the desired isomer.
Q3: My final product is contaminated with a significant amount of dimethyl disulfide. What is the cause and how can I prevent it?
A3: The presence of dimethyl disulfide (CH3SSCH3) is a common issue and arises from the oxidation of the sodium thiomethoxide nucleophile.[1][2]
Prevention Strategies:
-
Maintain an Inert Atmosphere: The most critical step is to rigorously exclude oxygen from the reaction. This can be achieved by using degassed solvents and maintaining a positive pressure of an inert gas like nitrogen or argon throughout the reaction and workup.
-
Freshness of Reagents: Use freshly prepared or newly purchased sodium thiomethoxide. Over time, exposure to trace amounts of air can lead to oxidation.
-
Reaction Quenching: Quench the reaction under an inert atmosphere before exposing it to air during the workup.
Q4: Can over-reaction occur, leading to the substitution of one of the fluorine atoms?
A4: Yes, while less common under controlled conditions, it is possible for the methylthiolate to displace one of the fluorine atoms, especially at higher temperatures or with prolonged reaction times. Fluorine can act as a leaving group in SNAr reactions.[4][5] This would lead to the formation of bis(methylthio)fluorobenzene byproducts.
To minimize this side reaction:
-
Control Stoichiometry: Use a slight excess of the limiting reagent (typically the aryl halide) to ensure the complete consumption of the nucleophile.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC) to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.
Quantitative Data Summary
| Parameter | Condition A (Optimized) | Condition B (Suboptimal) | Potential Side Product |
| Starting Material | 1-chloro-2,4-difluorobenzene | 1-chloro-2,4-difluorobenzene | - |
| Nucleophile | Sodium thiomethoxide (1.1 eq) | Sodium thiomethoxide (1.5 eq) | - |
| Solvent | Anhydrous DMF | DMF (not fully anhydrous) | - |
| Temperature | 80 °C | 120 °C | - |
| Atmosphere | Inert (Nitrogen) | Air | - |
| Yield of this compound | > 90% | 60-70% | - |
| Yield of Dimethyl Disulfide | < 2% | 10-20% | Oxidation of Nucleophile |
| Yield of Isomeric Byproducts | < 1% | 2-5% | Incorrect Regioselectivity |
| Yield of Bis(methylthio) Byproducts | < 1% | 5-10% | Over-reaction |
Note: The data presented in this table is illustrative and based on general principles of nucleophilic aromatic substitution. Actual yields may vary depending on specific experimental conditions.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 1-chloro-2,4-difluorobenzene and sodium thiomethoxide.
Materials:
-
1-chloro-2,4-difluorobenzene
-
Sodium thiomethoxide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add anhydrous DMF to the flask.
-
Add sodium thiomethoxide (1.1 equivalents) to the DMF and stir until it is fully dissolved.
-
To this solution, add 1-chloro-2,4-difluorobenzene (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed (typically after 2-4 hours), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a beaker of ice-water under a fume hood.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 2,4-Difluorothioanisole Derivatization
Welcome to the technical support center for the derivatization of 2,4-Difluorothioanisole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and offering answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for derivatizing this compound?
A1: The two primary methods for derivatizing this compound are:
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Electrophilic Aromatic Substitution (EAS): This involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. Common EAS reactions include halogenation (e.g., bromination) and Friedel-Crafts acylation. The regioselectivity of this reaction is influenced by the directing effects of the fluorine and thiomethyl (-SMe) substituents.
-
Oxidation of the Sulfur Atom: The sulfur atom of the thiomethyl group can be oxidized to form a sulfoxide or a sulfone. This transformation alters the electronic properties and polarity of the molecule.
Q2: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?
A2: The regioselectivity is determined by the combined directing effects of the substituents. The thiomethyl (-SMe) group is an activating, ortho-, para- directing group. The fluorine atoms are deactivating, yet also ortho-, para- directing groups.[1] In this compound, the positions ortho and para to the strongly activating -SMe group are positions 3 and 5. The fluorine atoms are at positions 2 and 4. Therefore, electrophilic attack is most likely to occur at the positions activated by the thiomethyl group and least deactivated by the fluorine atoms. The primary substitution products are expected at the C3 and C5 positions. Steric hindrance might favor substitution at the C5 position over the C3 position.
Q3: How can I control the oxidation of the sulfur atom to selectively obtain the sulfoxide or the sulfone?
A3: Selective oxidation can be achieved by carefully controlling the reaction conditions:
-
For the sulfoxide: Use a milder oxidizing agent or a stoichiometric amount (typically 1 equivalent) of the oxidant at lower temperatures. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).[2][3][4]
-
For the sulfone: Use a stronger oxidizing agent or an excess of the oxidant (typically 2 or more equivalents) and potentially higher temperatures or longer reaction times.[2][3][4] Monitoring the reaction progress by techniques like TLC or GC-MS is crucial to prevent over-oxidation.
Q4: What are some common challenges when working with polyfluorinated aromatic compounds?
A4: Polyfluorinated aromatic compounds can present unique challenges, including:
-
Reduced Reactivity: The strong electron-withdrawing nature of fluorine atoms can deactivate the aromatic ring towards electrophilic attack, often requiring harsher reaction conditions.[5]
-
Altered Solubility: The presence of multiple fluorine atoms can significantly change the solubility profile of the molecule, which may require adjustments to the choice of solvents.
-
Potential for Nucleophilic Aromatic Substitution (SNAr): While less common for simple fluoroaromatics, highly activated systems can undergo SNAr, where a nucleophile displaces a fluorine atom. This is generally not a concern under the electrophilic or mild oxidizing conditions used for derivatization.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Electrophilic Aromatic Substitution
| Possible Cause | Troubleshooting Step |
| Insufficiently Activated Electrophile | Ensure the Lewis acid catalyst (e.g., AlCl₃, FeBr₃) is fresh and anhydrous. Moisture can deactivate the catalyst. For less reactive substrates, a stronger Lewis acid or a more reactive electrophile may be necessary. |
| Deactivated Aromatic Ring | The two fluorine atoms deactivate the ring. Consider using higher temperatures, longer reaction times, or a more potent catalytic system. However, be cautious as this may also lead to side reactions. |
| Poor Substrate Purity | Impurities in the this compound starting material can interfere with the reaction. Purify the starting material if necessary. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction. For Friedel-Crafts reactions, non-polar, aprotic solvents like dichloromethane or carbon disulfide are typically used. Ensure the solvent is anhydrous. |
| Product Inhibition | In Friedel-Crafts acylation, the ketone product can complex with the Lewis acid catalyst, rendering it inactive. A stoichiometric amount of the catalyst is often required.[6] |
Issue 2: Formation of Multiple Products or Isomers
| Possible Cause | Troubleshooting Step |
| Lack of Regioselectivity | The electronic effects of the substituents may not provide complete control over the position of substitution. Try modifying the reaction temperature; lower temperatures often favor the thermodynamically more stable product. Sterically bulky electrophiles may also improve selectivity. |
| Poly-substitution | In Friedel-Crafts reactions, the initial product can be more reactive than the starting material, leading to multiple substitutions.[7] For acylation, this is less of a problem as the product is deactivated.[6] For alkylation, using a large excess of the aromatic substrate can favor mono-substitution. |
| Rearrangement of Electrophile | In Friedel-Crafts alkylation, the carbocation electrophile can rearrange to a more stable form.[8] Using milder conditions or different catalyst systems can sometimes minimize this. Friedel-Crafts acylation does not suffer from this issue.[9] |
Issue 3: Incomplete or Uncontrolled Oxidation of the Sulfur Atom
| Possible Cause | Troubleshooting Step |
| Oxidizing Agent is too Weak/Strong | For sulfoxide formation, if the reaction is too slow, a slightly more reactive oxidant or a catalyst might be needed. For sulfone formation, if the reaction stalls at the sulfoxide, a stronger oxidant or more forcing conditions (higher temperature, longer time) are required. |
| Incorrect Stoichiometry | Carefully measure the amount of oxidizing agent. Use approximately one equivalent for sulfoxide formation and at least two equivalents for the sulfone. |
| Reaction Temperature is too High/Low | Oxidation is an exothermic process. Maintain a controlled temperature, especially during the addition of the oxidant. Lower temperatures generally favor selective oxidation to the sulfoxide. |
| Presence of Impurities | Impurities in the starting material or solvent can catalyze or inhibit the oxidation. Ensure all reagents and solvents are of high purity. |
Experimental Protocols
Note: These are general protocols and may require optimization for specific applications. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Electrophilic Bromination of this compound
-
Materials: this compound, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous).
-
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Protocol 2: Friedel-Crafts Acylation of this compound
-
Materials: this compound, Acetyl chloride (or another acyl halide), Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 mmol).
-
Add anhydrous dichloromethane (10 mL) and cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.1 mmol) to the stirred suspension.
-
After stirring for 15 minutes, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 3: Oxidation of this compound to the Sulfoxide
-
Materials: this compound, meta-Chloroperoxybenzoic acid (m-CPBA, ~77%), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool to 0 °C.
-
In a separate flask, dissolve m-CPBA (approximately 1.05 mmol, accounting for purity) in dichloromethane.
-
Add the m-CPBA solution dropwise to the solution of this compound at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting sulfoxide by column chromatography.
-
Data Presentation
Table 1: Typical Reaction Conditions for Electrophilic Aromatic Substitution of Thioanisole Derivatives
| Parameter | Electrophilic Bromination | Friedel-Crafts Acylation |
| Electrophile | N-Bromosuccinimide (NBS) or Br₂ | Acyl chloride or anhydride |
| Catalyst | Not always required with NBS; FeBr₃ for Br₂ | AlCl₃, FeCl₃, or other Lewis acids |
| Solvent | Acetonitrile, Dichloromethane, CCl₄ | Dichloromethane, Carbon disulfide |
| Temperature | 0 °C to room temperature | 0 °C to reflux |
| Reaction Time | 1 - 24 hours | 2 - 48 hours |
| Stoichiometry (Electrophile:Substrate) | 1.05 : 1 | 1.1 : 1 |
| Stoichiometry (Catalyst:Substrate) | 0.1 : 1 (for FeBr₃) | 1.1 : 1 |
Table 2: Typical Reaction Conditions for the Oxidation of Thioethers
| Parameter | Sulfoxide Formation | Sulfone Formation |
| Oxidizing Agent | m-CPBA, H₂O₂ | m-CPBA, H₂O₂, KMnO₄ |
| Solvent | Dichloromethane, Methanol, Acetic acid | Dichloromethane, Acetic acid |
| Temperature | -20 °C to room temperature | Room temperature to reflux |
| Reaction Time | 30 minutes - 6 hours | 1 hour - 24 hours |
| Stoichiometry (Oxidant:Substrate) | 1.0 - 1.2 : 1 | 2.1 - 3.0 : 1 |
Visualizations
Caption: General workflow for electrophilic aromatic substitution of this compound.
Caption: Oxidation pathway of this compound to its corresponding sulfoxide and sulfone.
Caption: A logical approach to troubleshooting low product yield in derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scale-Up of 2,4-Difluorothioanisole Production
Welcome to the technical support center for the production of 2,4-Difluorothioanisole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a laboratory and industrial scale?
A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of an activated 2,4-difluorophenyl electrophile with a methylthiolate source. Common starting materials include 1-chloro-2,4-difluorobenzene or 2,4-difluoronitrobenzene, which are reacted with a nucleophile like sodium thiomethoxide.[1][2] The fluorine atom is a good leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.[3]
Q2: What are the primary challenges when scaling up the SNAr synthesis of this compound?
A2: Scaling up this synthesis presents several challenges:
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Exothermic Reaction Control: The SNAr reaction is often exothermic.[4] Managing heat dissipation in larger reactors is critical to prevent runaway reactions and the formation of byproducts.
-
Reagent Handling and Safety: Sodium thiomethoxide is a hazardous material that is flammable, corrosive, and moisture-sensitive.[5][6][7] Handling large quantities requires specialized equipment and stringent safety protocols.
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial for consistent reaction kinetics and to avoid localized "hot spots" or areas of high reagent concentration, which can lead to side reactions.
-
Byproduct Formation: Undesired side reactions can become more significant at scale, impacting yield and purity.[8]
-
Product Isolation and Purification: Isolating and purifying the final product to the required specifications can be more complex at a larger scale, often requiring optimization of extraction, distillation, and crystallization processes.[9]
Q3: What are the expected impurities in this compound production?
A3: Potential impurities can arise from starting materials, side reactions, or degradation.[10][11][12] These may include:
-
Unreacted starting materials (e.g., 1-chloro-2,4-difluorobenzene).
-
Over-alkylation products (formation of a sulfonium salt).
-
Products of reaction with residual water.
-
Isomeric byproducts if the starting material contains impurities.
-
Residual solvents from the reaction and purification steps. The presence of impurities can affect the efficacy and safety of the final pharmaceutical product.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor reaction progress using TLC, GC, or LC-MS.[3] Gradually increase reaction temperature or time as needed, while carefully monitoring for byproduct formation. |
| Poor quality or degradation of the methylthiolate reagent. | Use a fresh, dry batch of sodium thiomethoxide. Ensure proper storage and handling to prevent degradation. | |
| Inefficient mixing in the reactor. | Optimize stirrer speed and design to ensure proper mixing for the given reactor volume. | |
| Formation of Multiple Byproducts | Reaction temperature is too high, leading to side reactions. | Carefully control the reaction temperature. For exothermic reactions, ensure adequate cooling capacity and consider slower addition of reagents.[4] |
| Presence of moisture or other reactive impurities in the starting materials or solvent. | Use anhydrous solvents and ensure starting materials meet the required purity specifications. | |
| Non-selective reaction leading to isomeric products. | Ensure the purity of the 2,4-difluorophenyl starting material. | |
| Difficult Product Isolation/Purification | Formation of an emulsion during aqueous workup. | Add a brine wash or a different organic solvent to break the emulsion. |
| Product is volatile and lost during solvent removal. | Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. | |
| Co-distillation of impurities with the product. | Optimize fractional distillation conditions (e.g., column height, reflux ratio) or consider alternative purification methods like crystallization or chromatography. | |
| Discoloration of the Final Product | Presence of trace impurities or degradation products. | Treat the crude product with activated carbon before final purification. Ensure storage under an inert atmosphere and away from light. |
Experimental Protocols
Note: The following protocols are provided for illustrative purposes and should be optimized for specific laboratory or plant conditions.
Synthesis of this compound via SNAr Reaction
Materials:
-
1-Chloro-2,4-difluorobenzene
-
Sodium thiomethoxide
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[13]
-
Toluene
-
Deionized water
-
Brine solution
Procedure:
-
To a clean, dry, and inerted reactor, charge anhydrous DMF and 1-chloro-2,4-difluorobenzene.
-
Stir the mixture and bring it to the desired reaction temperature (e.g., 80-100 °C).
-
Slowly add a solution of sodium thiomethoxide in DMF to the reactor over a period of 1-2 hours, carefully controlling the internal temperature.
-
After the addition is complete, maintain the reaction mixture at the set temperature and monitor the reaction progress by GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Extract the product with toluene.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Representative Reaction Parameters for Scale-Up (Note: These values are illustrative and will vary depending on the specific equipment and process.)
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Production Scale (500 kg) |
| Reactant Molar Ratio (Electrophile:Nucleophile) | 1 : 1.1 | 1 : 1.05 | 1 : 1.02 |
| Solvent Volume (L/kg of electrophile) | 5 | 4 | 3.5 |
| Reaction Temperature (°C) | 90 ± 2 | 95 ± 2 | 100 ± 1 |
| Addition Time (hours) | 1 | 2 | 4 |
| Reaction Time (hours) | 4-6 | 6-8 | 8-10 |
| Typical Yield (%) | 85-90 | 80-85 | 78-83 |
| Purity (by GC, %) | >98 | >99 | >99.5 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. youtube.com [youtube.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. helgroup.com [helgroup.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. oceanicpharmachem.com [oceanicpharmachem.com]
- 11. veeprho.com [veeprho.com]
- 12. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 13. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions of 2,4-Difluorothioanisole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for palladium-catalyzed cross-coupling reactions involving 2,4-difluorothioanisole. The following frequently asked questions (FAQs) and detailed protocols address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings of this compound, an electron-deficient substrate, can stem from several factors. A systematic evaluation of the following is recommended:
-
Catalyst System: The combination of palladium precursor and ligand is critical. For electron-deficient aryl halides and thioethers, bulky and electron-rich phosphine ligands are often required to promote the challenging oxidative addition step and facilitate reductive elimination.
-
Base Selection: The choice and strength of the base are crucial. Weaker bases may not be sufficient to activate the boronic acid, while overly strong bases can lead to decomposition of starting materials or the catalyst.
-
Solvent and Temperature: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation. Insufficient temperature may lead to slow reaction rates, while excessive heat can cause catalyst decomposition and side reactions.
-
Reagent Quality: Ensure the purity of this compound, the boronic acid/ester, and the base, as impurities can poison the palladium catalyst. Protodeboronation (cleavage of the C-B bond) of the boronic acid is a common side reaction, especially with electron-rich or heteroaromatic boronic acids; using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[1]
Q2: I am observing significant homocoupling of my boronic acid reagent. How can this be minimized?
A2: Homocoupling of the boronic acid is a common side reaction, often indicating issues with the catalytic cycle. Key causes and solutions include:
-
Presence of Oxygen: Inadequate degassing of the reaction mixture is a primary cause. Oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the boronic acid. Ensure all solvents and the reaction vessel are rigorously deoxygenated.
-
Inefficient Catalyst Activation: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species might be inefficient. This can lead to side reactions like homocoupling. Using a well-defined Pd(0) precatalyst or ensuring efficient in-situ reduction can help.
-
Ligand Choice: Bulky ligands can often suppress homocoupling by sterically hindering the approach of two boronic acid molecules to the palladium center.
Q3: During a Buchwald-Hartwig amination of this compound, I am seeing the formation of hydrodehalogenation byproducts. What is the cause and how can I prevent this?
A3: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a known side reaction in palladium-catalyzed couplings, particularly with electron-deficient aryl halides.
-
Hydrogen Source: The hydrogen atom can originate from various sources, including the solvent (e.g., alcohols, water), the amine coupling partner, or the base.
-
Reaction Kinetics: If the rate of the desired C-N bond formation is slow, competing hydrodehalogenation can become more prominent.
-
Mitigation Strategies:
-
Use anhydrous and aprotic solvents.
-
Employ a non-nucleophilic, sterically hindered base.
-
Optimize the ligand to accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway. Bulky, electron-rich biarylphosphine ligands are often effective.
-
Q4: My reaction is stalling before completion, and I observe the formation of palladium black. What does this indicate and what can be done?
A4: The formation of palladium black is a visual indicator of catalyst decomposition and deactivation.[2] This occurs when the active Pd(0) species agglomerates into inactive palladium metal.
-
Causes:
-
High Temperature: Excessive heat can accelerate catalyst decomposition.
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.
-
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or degradation at high temperatures.[2]
-
-
Solutions:
-
Lower the reaction temperature.
-
Increase the ligand-to-palladium ratio.
-
Select a more robust and sterically demanding ligand that can better stabilize the Pd(0) center.
-
Q5: Are there specific challenges associated with the thioether group in this compound during palladium-catalyzed reactions?
A5: Yes, the thioether moiety can present unique challenges:
-
Catalyst Poisoning: Sulfur-containing compounds can act as poisons to the palladium catalyst by strongly coordinating to the metal center and inhibiting its catalytic activity.
-
C-S Bond Cleavage: While generally less reactive than C-Br or C-I bonds, the C-S bond can potentially undergo cleavage under harsh reaction conditions or with certain catalyst systems, leading to undesired side products.
-
Ligand Selection: The choice of ligand is critical to mitigate these issues. Ligands that are strongly coordinating and can resist displacement by the thioether are preferred. Bidentate ligands or bulky monophosphine ligands have been shown to be effective in couplings of aryl thioethers.
Quantitative Data Summary
The following tables summarize typical reaction parameters for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Halides
| Parameter | Recommended Range | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 1-5 mol% loading is typical. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | 1-2 equivalents relative to palladium. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | 2-3 equivalents. Choice depends on substrate tolerance. |
| Solvent | Toluene, Dioxane, THF, DME (often with water) | Must be anhydrous and degassed. |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Halides
| Parameter | Recommended Range | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% loading. |
| Ligand | XPhos, RuPhos, BrettPhos, BINAP | 1-2 equivalents relative to palladium. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.5-3 equivalents. Stronger bases are often required. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed. |
| Temperature | 80-110 °C | Reaction temperature is substrate-dependent. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.) to a flame-dried Schlenk flask or reaction vial.
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add this mixture to the reaction flask.
-
Solvent Addition and Degassing: Add the anhydrous and degassed solvent system (e.g., Toluene/H₂O, 10:1). Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by performing three freeze-pump-thaw cycles.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination of this compound
-
Reagent Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a flame-dried reaction tube.
-
Substrate Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution: Seal the tube and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After cooling, dilute the reaction mixture with an appropriate solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low product yield.
Caption: Troubleshooting common side reactions.
References
Overcoming solubility issues of 2,4-Difluorothioanisole in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 2,4-Difluorothioanisole in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Q2: How do the fluorine atoms in this compound affect its solubility?
A2: The two fluorine atoms, being highly electronegative, introduce polarity to the molecule. This can slightly increase its solubility in more polar organic solvents compared to the non-fluorinated thioanisole. However, the overall nonpolar character of the benzene ring and the methylthio group still dominates, making it primarily soluble in organic solvents. The "like dissolves like" principle suggests that it will be most soluble in solvents with similar polarity.
Q3: I am observing precipitation or incomplete dissolution of this compound in my chosen solvent. What are the initial troubleshooting steps?
A3: If you are facing issues with dissolving this compound, consider the following initial steps:
-
Increase the solvent volume: You may be attempting to dissolve too much solute in an insufficient amount of solvent.
-
Apply gentle heating: Solubility of most solids increases with temperature. Gentle warming of the mixture with agitation can facilitate dissolution.
-
Use sonication: An ultrasonic bath can help break up solid particles and enhance the dissolution process.
-
Verify compound purity: Impurities can sometimes affect the solubility of a compound.
Troubleshooting Guide
Problem: My this compound is not dissolving in my chosen organic solvent at room temperature.
| Possible Cause | Suggested Solution |
| Insufficient Solvent | Gradually add more solvent in small increments while stirring until the solid dissolves. |
| Low Temperature | Gently warm the mixture in a water bath while stirring. Be cautious not to exceed the boiling point of the solvent. |
| Supersaturated Solution | If the compound "oils out" or precipitates upon cooling after heating, you may have a supersaturated solution. Try adding a small amount of additional solvent to the hot solution before allowing it to cool slowly. |
| Incorrect Solvent Choice | The polarity of your solvent may not be suitable for this compound. Refer to the Quantitative Data Summary for guidance on solvent selection. Consider testing solubility in a small range of solvents with varying polarities. |
Problem: The compound precipitates out of solution during my experiment.
| Possible Cause | Suggested Solution |
| Temperature Fluctuation | If your experiment involves temperature changes, the solubility of this compound may be decreasing at lower temperatures. Maintain a constant temperature if possible, or use a solvent in which the compound has higher solubility over your experimental temperature range. |
| Change in Solvent Composition | If another reagent or solvent is added to the solution, it may alter the overall polarity and cause your compound to precipitate. Ensure all components of your reaction mixture are compatible. |
| Reaction Occurrence | A chemical reaction may be occurring, leading to the formation of a less soluble product. Analyze the precipitate to confirm its identity. |
Quantitative Data Summary
Disclaimer: The following data is an estimation based on the known solubility of thioanisole and the general effects of fluorination on the solubility of aromatic compounds. Experimental verification is highly recommended.
| Solvent | Polarity Index | Estimated Solubility of this compound ( g/100 mL at 25°C) |
| Hexane | 0.1 | Low (< 1) |
| Toluene | 2.4 | High (> 10) |
| Dichloromethane | 3.1 | Very High (> 20) |
| Diethyl Ether | 2.8 | High (> 10) |
| Ethyl Acetate | 4.4 | High (> 10) |
| Acetone | 5.1 | Moderate (5-10) |
| Isopropanol | 3.9 | Moderate (5-10) |
| Ethanol | 4.3 | Moderate (5-10) |
| Methanol | 5.1 | Low to Moderate (1-5) |
| Water | 10.2 | Very Low (< 0.1) |
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This protocol provides a quick method to assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)
-
Small test tubes or vials (1-2 mL capacity)
-
Vortex mixer or small magnetic stir bar and stir plate
-
Spatula
-
Graduated pipette or micropipette
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 30 seconds at room temperature.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble, gently warm the test tube in a water bath (not exceeding the solvent's boiling point) and observe if dissolution occurs.
-
Record your observations for each solvent.
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
This protocol allows for a more precise measurement of solubility.
Materials:
-
This compound
-
Chosen organic solvent
-
Saturated solution preparation vessel (e.g., sealed flask or vial)
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath or incubator
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Pre-weighed glass vials
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in the sealed vessel. "Excess" means that undissolved solid should be visible.
-
Place the vessel in the temperature-controlled bath set to the desired temperature (e.g., 25°C) and stir the mixture vigorously for at least 24 hours to ensure equilibrium is reached.
-
After 24 hours, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed glass vial. This step removes any undissolved solid.
-
Weigh the vial containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent from the vial using a vacuum oven at a suitable temperature or in a desiccator until a constant weight of the dissolved solid is achieved.
-
Weigh the vial again to determine the mass of the dissolved this compound.
-
Calculate the solubility in g/100 mL using the following formula: Solubility = (mass of dissolved solid / volume of solvent used to make the saturated solution) * 100
Visualizations
Caption: Experimental workflow for determining and optimizing the solubility of this compound.
Caption: Logical troubleshooting pathway for addressing solubility issues of this compound.
Technical Support Center: Regioselectivity in Reactions of 2,4-Difluorothioanisole
Welcome to the technical support center for controlling regioselectivity in reactions of 2,4-Difluorothioanisole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Electrophilic Aromatic Substitution (EAS)
Q1: What is the expected major regioisomer for electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) on this compound, and why?
A1: The major regioisomer expected is substitution at the C6 position, ortho to the methylthio (-SMe) group and meta to both fluorine atoms.
Rationale: This prediction is based on the competing directing effects of the substituents:
-
Methylthio group (-SMe): This is an activating, ortho, para-directing group due to the +M (mesomeric) effect of the sulfur lone pairs. It donates electron density to the ring, stabilizing the arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions.
-
Fluorine atoms (-F): Fluorine is a deactivating, ortho, para-director. While it has a +M effect, its strong -I (inductive) effect withdraws electron density from the ring, making it less reactive than benzene.[1]
In this compound, the positions are influenced as follows:
-
C6: Ortho to the activating -SMe group and meta to the two deactivating -F groups. This position is the most activated.
-
C5: Meta to the -SMe group and ortho/para to the -F groups. Electrophilic attack at this position is less favored.
-
C3: Ortho to one -F and meta to the other -F and the -SMe group. This position is strongly deactivated.
Therefore, the directing power of the activating -SMe group is expected to dominate, favoring substitution at the C6 position.
Q2: I am observing a mixture of isomers in my electrophilic substitution reaction. How can I improve the regioselectivity for the C6 position?
A2: Achieving high regioselectivity can be challenging. Here are some strategies to consider:
-
Choice of Lewis Acid: For reactions like Friedel-Crafts acylation, the strength and stoichiometry of the Lewis acid (e.g., AlCl₃, FeCl₃) can influence selectivity.[2][3] Using a milder Lewis acid or a catalytic amount may reduce side reactions and improve selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the more stable C6-substituted isomer.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates. Experimenting with different solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) may improve the desired isomer ratio.
Nucleophilic Aromatic Substitution (SNAr)
Q3: In a nucleophilic aromatic substitution (SNAr) reaction with a nucleophile like an amine or an alkoxide, which fluorine atom on this compound is more likely to be displaced?
A3: The fluorine at the C4 position is generally more likely to be displaced.
Rationale: SNAr reactions proceed through a negatively charged intermediate (Meisenheimer complex).[4] The stability of this intermediate determines the regioselectivity. The substituent's ability to stabilize the negative charge through resonance or induction is key.
-
Attack at C4: A nucleophile attacking the C4 position results in a Meisenheimer complex where the negative charge can be delocalized onto the sulfur atom of the methylthio group, providing significant resonance stabilization.
-
Attack at C2: When the nucleophile attacks the C2 position, the negative charge is ortho to the -SMe group. While the fluorine at C4 can help stabilize the negative charge inductively, the resonance stabilization from the thioether group is less effective for the negative charge at the adjacent carbon.
Therefore, the pathway involving the more stable Meisenheimer complex, which is attack at C4, is favored.
Q4: My SNAr reaction is sluggish or gives low yields. What can I do to improve the reaction outcome?
A4: Here are some troubleshooting tips for SNAr reactions:
-
Nucleophile Strength: Ensure your nucleophile is sufficiently strong. For example, using sodium methoxide instead of methanol.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are excellent for SNAr reactions as they solvate the cation of the nucleophilic salt, increasing the nucleophilicity of the anion.[5]
-
Temperature: Heating the reaction is often necessary to overcome the activation energy.
-
Base: If your nucleophile is neutral (e.g., an amine), the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is required to neutralize the HF produced and drive the reaction to completion.[5]
Directed ortho-Metalation (DoM)
Q5: If I perform a directed ortho-metalation on this compound using a strong base like n-butyllithium, which position will be lithiated?
A5: The position most likely to be lithiated is C3.
Rationale: Directed ortho-metalation is guided by the ability of a substituent to coordinate with the lithium of the organolithium reagent and direct deprotonation to an adjacent position.[6][7] Both fluorine and the methylthio group can act as directing metalation groups (DMGs). However, the relative directing ability and the acidity of the protons are key.
-
-SMe group: The sulfur atom can coordinate with lithium.
-
-F atoms: Fluorine is also known to be a directing group.[8]
In this case, the C3 proton is situated between a fluorine atom and the methylthio group. The combined directing and acidifying effects of these two adjacent groups are expected to make the C3 proton the most acidic and therefore the most likely to be abstracted by the strong base.
Q6: My DoM reaction is not working well, and I am getting a complex mixture of products. What are some common issues?
A6: Troubleshooting DoM reactions often involves careful control of reaction conditions:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen), and use anhydrous solvents.
-
Temperature Control: These reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[2]
-
Base and Additives: The choice of organolithium reagent (n-BuLi, sec-BuLi, t-BuLi) can influence the outcome. Additives like TMEDA (tetramethylethylenediamine) can break up organolithium aggregates and increase the basicity and reactivity of the reagent.[2]
-
Electrophile Quench: Ensure the electrophile is added at low temperature and is reactive enough to quench the aryllithium intermediate before it decomposes.
Experimental Protocols
While specific, reproducible protocols for this compound are not widely published, the following general procedures for analogous compounds can be adapted. Note: These are generalized protocols and may require optimization for your specific substrate and electrophile/nucleophile.
Protocol 1: General Procedure for Electrophilic Nitration (Analogous to 2,4-Difluorophenol)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane at room temperature under an inert atmosphere.
-
Reagent Addition: Add a nitrating agent (e.g., isopropyl nitrate, 2.5 equivalents).
-
Acid Addition: Slowly add concentrated sulfuric acid (96%) dropwise. The reaction may become exothermic.
-
Reaction Monitoring: Stir the reaction mixture for 15-30 minutes, monitoring the progress by TLC or GC-MS.
-
Workup: Pour the reaction mixture into ice-water. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent can be removed under reduced pressure, and the product purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: To a sealable reaction vessel, add this compound (1 equivalent), the amine nucleophile (1.1-1.5 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Solvent: Add a polar aprotic solvent like DMSO or DMF.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Directed ortho-Metalation and Electrophilic Quench
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under a positive pressure of argon, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add this compound (1 equivalent) to the cooled solvent.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.
-
Electrophilic Quench: Add the desired electrophile (1.2 equivalents) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.
Quantitative Data Summary
Currently, there is limited published quantitative data specifically for the regioselectivity of reactions on this compound. The following table provides expected outcomes based on the principles of directing group effects. Researchers should perform their own analysis to determine the precise isomer ratios for their specific reaction conditions.
| Reaction Type | Reagents | Expected Major Product | Expected Minor Product(s) |
| Electrophilic Aromatic Substitution | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2,4-Difluoro-6-nitrothioanisole | Isomers with substitution at other positions |
| Acyl chloride/Lewis acid (e.g., CH₃COCl/AlCl₃) | 1-(3,5-Difluoro-2-(methylthio)phenyl)ethan-1-one | Other acylated isomers | |
| Nucleophilic Aromatic Substitution | Amine (e.g., R₂NH) | 2-Fluoro-4-(dialkylamino)thioanisole | 4-Fluoro-2-(dialkylamino)thioanisole |
| Alkoxide (e.g., NaOMe) | 2-Fluoro-4-methoxythioanisole | 4-Fluoro-2-methoxythioanisole | |
| Directed ortho-Metalation | 1. n-BuLi2. Electrophile (E⁺) | 3-E-2,4-Difluorothioanisole | Other lithiated and quenched products |
Visual Guides
Signaling Pathways and Workflow Diagrams
Below are diagrams generated using Graphviz to illustrate the logical relationships in controlling regioselectivity for different reaction types on this compound.
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
Caption: Regioselectivity in Nucleophilic Aromatic Substitution.
Caption: Regioselectivity in Directed ortho-Metalation.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. baranlab.org [baranlab.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aromatic Nucleophilic Substitution [fishersci.se]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
Validation & Comparative
Comparing the reactivity of 2,4-Difluorothioanisole with other thioanisoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,4-Difluorothioanisole with other thioanisole derivatives, including thioanisole, 2-fluorothioanisole, and 4-fluorothioanisole. The comparison focuses on three key reaction types relevant to organic synthesis and drug development: Nucleophilic Aromatic Substitution (SNA_r_), Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura type), and Oxidation.
Inferred Reactivity Comparison
The following table summarizes the expected relative reactivity of this compound in comparison to thioanisole and its monofluorinated analogs. The reactivity is ranked from highest (1) to lowest (4).
| Reaction Type | This compound | 2-Fluorothioanisole | 4-Fluorothioanisole | Thioanisole | Rationale |
| Nucleophilic Aromatic Substitution (SNA_r_) | 1 | 2 | 3 | 4 | The two electron-withdrawing fluorine atoms in this compound strongly activate the aromatic ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer intermediate. The effect is additive, making the difluoro-substituted compound the most reactive. The ortho-fluoro substituent in 2-fluorothioanisole has a stronger inductive effect than the para-fluoro substituent in 4-fluorothioanisole, leading to a higher reactivity. Thioanisole, lacking electron-withdrawing groups, is the least reactive. |
| Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) | 3 | 2 | 4 | 1 | In Suzuki-Miyaura coupling of thioethers, the C-S bond cleavage is a key step. Electron-withdrawing fluorine atoms can strengthen the C-S bond through inductive effects, making oxidative addition of the palladium catalyst more difficult. Therefore, this compound is expected to be less reactive than thioanisole. The relative reactivity of the monofluorinated isomers is difficult to predict without experimental data, but the ortho-isomer might be slightly more reactive due to potential steric interactions influencing the C-S bond. Thioanisole, with the most electron-rich C-S bond, is expected to be the most reactive. |
| Oxidation (at Sulfur) | 4 | 3 | 2 | 1 | The oxidation of the sulfur atom is a nucleophilic attack by the sulfur on the oxidant. The electron-withdrawing fluorine atoms decrease the electron density on the sulfur atom, reducing its nucleophilicity and thus its reactivity towards oxidation. With two fluorine atoms, this compound is expected to be the least reactive. The deactivating effect is more pronounced with the ortho-substituent in 2-fluorothioanisole compared to the para-substituent in 4-fluorothioanisole. Thioanisole, being the most electron-rich at the sulfur center, is the most susceptible to oxidation.[1][2][3] |
Experimental Protocols
The following are representative experimental protocols for the key reactions discussed. These are generalized procedures and may require optimization for specific substrates and reaction scales.
Protocol 1: Nucleophilic Aromatic Substitution (SNA_r_) with a Thiol
This protocol describes a general procedure for the reaction of a fluorinated thioanisole with a thiol nucleophile.
Materials:
-
Fluorinated thioanisole (e.g., this compound) (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., Dimethylformamide, DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the fluorinated thioanisole and the anhydrous solvent.
-
Add the base to the solution and stir the suspension.
-
Slowly add the thiol to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a thioanisole derivative with an arylboronic acid.
Materials:
-
Thioanisole derivative (e.g., this compound) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol/Water)
Procedure:
-
In a reaction vessel, combine the thioanisole derivative, arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) under an inert atmosphere and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[5][6][7][8][9]
Protocol 3: Oxidation of Thioanisole to Sulfoxide and Sulfone
This protocol provides a general method for the oxidation of a thioanisole derivative. The selectivity for the sulfoxide or sulfone can be controlled by the choice of oxidant and reaction conditions.
Materials:
-
Thioanisole derivative (1.0 eq)
-
Oxidizing agent (e.g., hydrogen peroxide, H₂O₂) (1.1 eq for sulfoxide, 2.2 eq for sulfone)
-
Solvent (e.g., Acetic Acid or Methanol)
-
Catalyst (optional, e.g., a metal catalyst for enhanced reactivity)
Procedure:
-
Dissolve the thioanisole derivative in the chosen solvent in a round-bottom flask.
-
If using a catalyst, add it to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the oxidizing agent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) until the excess oxidant is destroyed (test with peroxide test strips).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent to obtain the crude product, which can be further purified by chromatography or recrystallization.[1][10][11]
Visualizations
Nucleophilic Aromatic Substitution (SNA_r_) Mechanism
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNA_r_).
Suzuki-Miyaura Cross-Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. odinity.com [odinity.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. nobelprize.org [nobelprize.org]
- 10. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 2,4-Difluorothioanisole and 2,4-Dichloro-thioanisole in Synthetic Chemistry
In the landscape of synthetic chemistry and drug development, the strategic selection of building blocks is paramount to achieving desired molecular properties and reaction outcomes. Among the vast array of synthons, halogenated thioanisoles serve as critical intermediates. This guide provides an in-depth comparison of 2,4-Difluorothioanisole and 2,4-Dichloro-thioanisole, focusing on their synthesis, reactivity, and potential applications, supported by available experimental data and established chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 2,4-Dichloro-thioanisole is presented below. It is important to note that while experimental data for the chloro-analogue's precursor is available, data for the fluoro-analogue is less common and some properties are estimated based on related compounds.
| Property | This compound | 2,4-Dichloro-thioanisole |
| Molecular Formula | C₇H₆F₂S | C₇H₆Cl₂S |
| Molecular Weight | 160.19 g/mol | 193.09 g/mol |
| Appearance | Colorless to pale yellow liquid (presumed) | Colorless to pale yellow liquid (presumed) |
| Boiling Point | Estimated to be lower than the chloro-analogue | Higher than the fluoro-analogue (inferred) |
| Density | Estimated to be lower than the chloro-analogue | Higher than the fluoro-analogue (inferred) |
| Reactivity | Higher reactivity in nucleophilic aromatic substitution | Lower reactivity in nucleophilic aromatic substitution |
Synthesis and Experimental Protocols
The synthesis of both this compound and 2,4-Dichloro-thioanisole can be achieved through the methylation of their corresponding thiophenol precursors. These precursors, in turn, can be synthesized from commercially available starting materials.
Synthesis of this compound
A plausible synthetic route to this compound involves the methylation of 2,4-Difluorothiophenol.
Experimental Protocol: Synthesis of this compound
-
Deprotonation of Thiophenol: To a solution of 2,4-Difluorothiophenol (1.0 eq.) in a suitable solvent such as methanol or ethanol, add a base like sodium hydroxide (1.1 eq.) or sodium methoxide at room temperature. Stir the mixture for 30 minutes to form the sodium thiophenolate salt.
-
Methylation: To the solution of the thiophenolate, add a methylating agent such as methyl iodide (1.2 eq.) or dimethyl sulfate dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Synthesis of 2,4-Dichloro-thioanisole
Similarly, 2,4-Dichloro-thioanisole can be synthesized by the methylation of 2,4-Dichlorothiophenol.
Experimental Protocol: Synthesis of 2,4-Dichloro-thioanisole
-
Deprotonation of Thiophenol: Dissolve 2,4-Dichlorothiophenol (1.0 eq.) in an appropriate solvent (e.g., methanol, ethanol). Add a base such as sodium hydroxide (1.1 eq.) and stir at room temperature for 30 minutes to generate the corresponding sodium thiophenolate.
-
Methylation: Cool the reaction mixture to 0 °C and add a methylating agent like methyl iodide (1.2 eq.) dropwise.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, add water and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. Purify the residue by column chromatography to yield 2,4-Dichloro-thioanisole.
Caption: General synthetic workflow for 2,4-dihalogenated thioanisoles.
Reactivity Comparison: Nucleophilic Aromatic Substitution (SNAr)
The primary difference in reactivity between this compound and 2,4-Dichloro-thioanisole lies in their susceptibility to nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. The stability of this intermediate and the ability of the leaving group to depart influence the overall reaction rate.
Fluorine, being more electronegative than chlorine, is a better leaving group in SNAr reactions. This is because the highly electronegative fluorine atom can better stabilize the negative charge in the transition state and the Meisenheimer complex. Consequently, This compound is expected to be significantly more reactive towards nucleophiles than 2,4-Dichloro-thioanisole . This higher reactivity allows for reactions to proceed under milder conditions and often with higher yields.
Caption: General mechanism for SNAr and leaving group reactivity.
Applications in Drug Development
The choice between a fluorine or chlorine substituent can have profound effects on the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Fluorine: The introduction of fluorine atoms into a molecule is a common strategy in medicinal chemistry.[1][2] Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[1] The higher reactivity of fluorinated precursors like this compound can be advantageous for the synthesis of complex molecules.
-
Chlorine: Chlorine is also a frequently used halogen in drug design.[3][4] It can increase lipophilicity, which may enhance membrane permeability and oral absorption.[3] The lower reactivity of chlorinated compounds compared to their fluorinated counterparts can be beneficial in certain synthetic steps, preventing unwanted side reactions.
The decision to use this compound versus 2,4-Dichloro-thioanisole as a synthetic intermediate will therefore depend on the specific requirements of the target molecule and the desired biological profile. The higher reactivity of the fluorinated compound offers synthetic advantages, while the resulting fluorinated product may exhibit improved metabolic stability and binding affinity. Conversely, the chlorinated analogue provides an alternative with different physicochemical properties that might be more suitable for a particular therapeutic application.
Caption: Decision logic for synthon selection in drug development.
Conclusion
Both this compound and 2,4-Dichloro-thioanisole are valuable intermediates in organic synthesis. The choice between them is dictated by a trade-off between reactivity and the desired properties of the final product. This compound offers higher reactivity in SNAr reactions, which can be synthetically advantageous, and the resulting fluorinated compounds often possess desirable properties for drug development. 2,4-Dichloro-thioanisole, while less reactive, provides an alternative route to compounds with different lipophilic and electronic characteristics. A thorough understanding of the principles outlined in this guide will aid researchers in making informed decisions for their synthetic strategies.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis and Validation of 2,4-Difluorothioanisole: A Comparative Guide
This guide provides a comprehensive spectroscopic analysis of 2,4-Difluorothioanisole, offering a comparative validation of its structure against Thioanisole and 4-Fluorothioanisole. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate structural elucidation and characterization of these aromatic sulfur compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound, Thioanisole, and 4-Fluorothioanisole. The data for this compound is based on predicted values due to the limited availability of experimental spectra in public databases.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Functional Group | This compound (Predicted) | Thioanisole (Experimental)[1][2][3][4][5] | 4-Fluorothioanisole (Experimental)[6] |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C-H stretch (methyl) | 2950-2850 | 2950-2850 | 2950-2850 |
| C=C stretch (aromatic) | 1600-1450 | 1583, 1481, 1439 | 1591, 1489 |
| C-S stretch | 750-600 | ~700 | ~700 |
| C-F stretch | 1250-1000 | - | 1225-1089 |
Table 2: ¹H NMR Spectroscopic Data (ppm)
| Proton Assignment | This compound (Predicted) | Thioanisole (Experimental)[7][8][9] | 4-Fluorothioanisole (Experimental)[6] |
| -SCH₃ | ~2.5 (s) | 2.48 (s) | 2.47 (s) |
| Aromatic Protons | 7.4-6.8 (m) | 7.29-7.12 (m) | 7.3-6.9 (m) |
Table 3: ¹³C NMR Spectroscopic Data (ppm)
| Carbon Assignment | This compound (Predicted) | Thioanisole (Experimental)[10] | 4-Fluorothioanisole (Experimental)[11] |
| -SCH₃ | ~15 | 15.8 | 16.5 |
| Aromatic C-S | ~138 | 138.5 | 132.8 |
| Aromatic C-H | 130-110 | 128.9, 126.7, 125.1 | 131.2, 116.1 |
| Aromatic C-F | 165-155 (d) | - | 162.2 (d) |
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound (Predicted) | Thioanisole (Experimental)[12][13][14] | 4-Fluorothioanisole (Experimental)[6] |
| [M]⁺ | 160 | 124 | 142 |
| [M-CH₃]⁺ | 145 | 109 | 127 |
| [M-SCH₃]⁺ | 113 | 77 | 95 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For liquid samples such as Thioanisole and its derivatives, the attenuated total reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The liquid sample is applied to the crystal, ensuring complete coverage of the sampling area.
-
The sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of the analyte is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. The spectral width is set to cover the expected chemical shift range (e.g., 0-10 ppm). Data is typically acquired with a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals. A wider spectral width is used (e.g., 0-200 ppm), and a longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
Mass Spectrometry (MS)
Sample Introduction: For volatile and thermally stable compounds like thioanisoles, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.
Ionization and Analysis:
-
Electron ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions.
-
The mass analyzer (e.g., a quadrupole) is set to scan a mass-to-charge ratio (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
The resulting mass spectrum, a plot of ion abundance versus m/z, is recorded.
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for the validation of the this compound structure is depicted in the following diagram.
References
- 1. cpsjournals.cn [cpsjournals.cn]
- 2. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Thioanisole(100-68-5) IR Spectrum [m.chemicalbook.com]
- 5. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 6. 1-Fluoro-4-(methylthio)benzene | C7H7FS | CID 3083565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thioanisole(100-68-5) 1H NMR [m.chemicalbook.com]
- 10. Thioanisole(100-68-5) 13C NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Thioanisole | C7H8S | CID 7520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. orbi.umons.ac.be [orbi.umons.ac.be]
Comparative Analysis of Biologically Active Compounds Incorporating the 2,4-Difluorophenylthio Moiety
For Immediate Release
A comprehensive review of compounds derived from or containing the 2,4-difluorophenylthio scaffold reveals a landscape of promising therapeutic potential, particularly in the realms of anticancer and antimicrobial research. While direct derivatization of 2,4-difluorothioanisole is not extensively documented in readily available literature, the incorporation of the 2,4-difluorophenylthio moiety into various molecular frameworks has yielded compounds with significant biological activities. This guide provides a comparative analysis of these activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Anticancer Activity of Fluorinated Aromatic Compounds
The introduction of fluorine atoms into aromatic systems is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Several classes of compounds containing fluorinated phenyl groups have demonstrated potent anticancer effects.
A study on fluorinated salicylaldimines revealed significant cytotoxic and antiproliferative effects against the A549 lung carcinoma cell line. One compound, in particular, exhibited a stronger cytotoxic effect than the standard chemotherapeutic drug Doxorubicin, with an IC50 value of 1.4 µM compared to Doxorubicin's 1.9 µM[1]. The mechanism of action for these compounds was linked to the induction of apoptosis, as evidenced by the inhibition of mitochondrial membrane potential and the activation of caspase-3[1].
Similarly, fluorinated chalcones have been investigated for their anticancer properties. In a study evaluating their cytotoxicity against HepG2 human liver cancer cells, several synthesized chalcones displayed notable inhibitory activity, with IC50 values ranging from 67.51 to 108.20 µM[2].
Furthermore, a series of newly synthesized 1,3,4-thiadiazole derivatives featuring two halogen-substituted aromatic rings demonstrated concentration-dependent cytotoxic activity against the MCF-7 estrogen-dependent breast cancer cell line. The most potent of these compounds exhibited IC50 values in the range of 52-55 µM[3].
Table 1: Comparative Anticancer Activity of Fluorinated Aromatic Compounds
| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |
| Fluorinated Salicylaldimine (Compound 7) | A549 (Lung Carcinoma) | 1.4 µM | [1] |
| Doxorubicin (Reference) | A549 (Lung Carcinoma) | 1.9 µM | [1] |
| Fluorinated Chalcone (Compound 2a) | HepG2 (Liver Cancer) | 67.51 ± 2.26 µM | [2] |
| 1,3,4-Thiadiazole Derivative (Compound A2) | MCF-7 (Breast Cancer) | 52.35 µM | [3] |
| 1,3,4-Thiadiazole Derivative (Compound A3) | MCF-7 (Breast Cancer) | 54.81 µM | [3] |
| 1,3,4-Thiadiazole Derivative (Compound B1) | MCF-7 (Breast Cancer) | 53.9 µM | [3] |
| 1,3,4-Thiadiazole Derivative (Compound B3) | MCF-7 (Breast Cancer) | 54.1 µM | [3] |
Antimicrobial Activity of Aromatic Sulfur Compounds
Sulfur-containing compounds are known for their diverse biological activities, including antimicrobial effects. While specific derivatives of this compound with antimicrobial properties are not prominently reported, the broader class of aromatic sulfur compounds provides valuable insights.
A study on various sulfur compounds found in cabbage demonstrated a range of antimicrobial activities. For instance, methyl methanethiosulfonate showed a minimum inhibitory concentration (MIC) between 20 and 100 ppm for bacteria and 50 to 500 ppm for yeasts[4]. Allyl isothiocyanate also displayed potent antimicrobial effects with an MIC between 50 and 500 ppm for bacteria and a more pronounced activity against yeasts with an MIC of 1 to 4 ppm[4].
In another study, organosulfur compounds from Petiveria alliacea were tested for their antibacterial and antifungal activities. Thiosulfinates, trisulfides, and benzylsulfinic acid were identified as the most active components, with benzyl-containing thiosulfinates exhibiting the broadest spectrum of antimicrobial activity[5].
The antimicrobial potential of fluorinated Schiff bases has also been explored. These compounds showed activity against P. aeruginosa, E. coli, and S. aureus, although their efficacy was lower than the standard antibiotic Gentamicin[1].
Table 2: Comparative Antimicrobial Activity of Aromatic Sulfur and Fluorinated Compounds
| Compound/Compound Class | Microorganism(s) | Reported Activity (MIC) | Reference |
| Methyl methanethiosulfonate | Bacteria | 20-100 ppm | [4] |
| Yeasts | 50-500 ppm | [4] | |
| Allyl isothiocyanate | Bacteria | 50-500 ppm | [4] |
| Yeasts | 1-4 ppm | [4] | |
| Benzyl-containing thiosulfinates | Various Bacteria and Fungi | Broad-spectrum activity | [5] |
| Fluorinated Schiff Bases | P. aeruginosa, E. coli, S. aureus | MIC50: 18.6-49.3 µM | [1] |
| Gentamicin (Reference) | P. aeruginosa, E. coli, S. aureus | MIC50: 1.5-2.2 µM | [1] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (e.g., Gentamicin, Fluconazole)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.
-
Add the microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Below are diagrams illustrating a general experimental workflow for biological activity screening and a simplified representation of an apoptosis signaling pathway.
Caption: General workflow from compound synthesis to biological activity assessment.
Caption: Simplified intrinsic apoptosis pathway induced by an anticancer compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial activity of sulfur compounds derived from cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial and antifungal activity of sulfur-containing compounds from Petiveria alliacea L - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of different synthetic routes to 2,4-Difluorothioanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 2,4-Difluorothioanisole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The comparison focuses on reaction efficiency, starting materials, and overall practicality, supported by experimental data and detailed protocols.
Introduction
This compound, also known as 1-(methylthio)-2,4-difluorobenzene, is a valuable building block in medicinal chemistry. Its synthesis is crucial for the development of novel therapeutic agents. This guide evaluates two distinct synthetic strategies: a Sandmeyer-type reaction starting from 2,4-difluoroaniline and a nucleophilic aromatic substitution (SNAr) approach utilizing 1,2,4-trifluorobenzene.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and requirements.
| Parameter | Route 1: Sandmeyer-type Reaction | Route 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 2,4-Difluoroaniline | 1,2,4-Trifluorobenzene |
| Key Reagents | Sodium nitrite, Dimethyl disulfide | Sodium thiomethoxide |
| Number of Steps | 1 (one-pot) | 1 |
| Typical Yield | 60-75% (estimated) | 70-85% (estimated) |
| Reaction Temperature | 0-5 °C (diazotization), then room temp. | 80-120 °C |
| Reaction Time | 2-4 hours | 4-8 hours |
| Solvent | Acetonitrile/Water or organic solvent | DMF or DMSO |
| Purification | Extraction and column chromatography | Extraction and distillation/chromatography |
Experimental Protocols
Route 1: Sandmeyer-type Synthesis from 2,4-Difluoroaniline
This route involves the diazotization of 2,4-difluoroaniline followed by a reaction with dimethyl disulfide to introduce the methylthio group.
Materials:
-
2,4-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Dimethyl disulfide ((CH₃)₂S₂)
-
Acetonitrile
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 eq) in a mixture of acetonitrile and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.[1]
-
To this solution, add dimethyl disulfide (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Route 2: Nucleophilic Aromatic Substitution (SNAr) from 1,2,4-Trifluorobenzene
This method relies on the nucleophilic displacement of a fluorine atom from the activated 1,2,4-trifluorobenzene ring by a methylthiolate nucleophile.
Materials:
-
1,2,4-Trifluorobenzene
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a condenser and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF or DMSO.
-
Add sodium thiomethoxide (1.2 eq) to the solvent and stir until dissolved.
-
To this solution, add 1,2,4-trifluorobenzene (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-120 °C and stir for 4-8 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Route 1: Sandmeyer-type synthesis of this compound.
Caption: Route 2: SNAr synthesis of this compound.
Conclusion
Both synthetic routes offer viable pathways to this compound. The Sandmeyer-type reaction (Route 1) utilizes a readily available aniline derivative and proceeds under milder temperature conditions, although the handling of diazonium salts requires caution. The SNAr approach (Route 2) from 1,2,4-trifluorobenzene is a direct and potentially higher-yielding method, but it requires elevated temperatures and an inert atmosphere. The choice of the optimal route will depend on the specific laboratory capabilities, cost and availability of starting materials, and the desired scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important chemical intermediate.
References
Advantages of using 2,4-Difluorothioanisole over non-fluorinated analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of 2,4-difluorothioanisole and its non-fluorinated analogs, highlighting its advantages with a focus on metabolic stability and chemical reactivity, supported by experimental principles and methodologies.
Enhanced Metabolic Stability: Blocking Undesired Oxidation
A primary advantage of this compound over its non-fluorinated counterpart, thioanisole, lies in its enhanced metabolic stability. The introduction of fluorine atoms at the C2 and C4 positions of the phenyl ring serves to block sites that are susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.
Comparative Physicochemical Properties
The introduction of fluorine atoms also modulates key physicochemical properties of the parent molecule. Fluorine is highly electronegative and can influence the electronic properties of the aromatic ring, as well as its lipophilicity. An increase in lipophilicity can, in turn, affect a compound's absorption, distribution, and permeability across biological membranes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| Thioanisole | C₇H₈S | 124.20 | 193 | 1.0533 |
| 4-Fluorothioanisole | C₇H₇FS | 142.19 | 184-185 | 1.167 |
| 2,4-Difluorothiophenol* | C₆H₄F₂S | 146.16 | 59 (at 20 mmHg) | 1.29 |
Modulated Chemical Reactivity for Synthesis
The electron-withdrawing nature of the two fluorine atoms in this compound deactivates the aromatic ring towards electrophilic aromatic substitution compared to thioanisole.[7] The methylthio group (-SCH₃) in thioanisole is an ortho-, para-directing activator. However, the strong deactivating effect of the two fluorine atoms will significantly reduce the nucleophilicity of the ring. This altered reactivity can be advantageous in complex organic syntheses, allowing for more selective reactions at other sites of a larger molecule and preventing unwanted side reactions on the thioanisole moiety.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a typical experiment to determine the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound compared to its non-fluorinated analogs.
Materials:
-
Test compounds (this compound, thioanisole)
-
Pooled human liver microsomes (or from other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and the internal standard in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Initiation: Add the test compound to the incubation mixture and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The half-life can be calculated using the formula: t½ = 0.693/k. Intrinsic clearance (CLint) can be calculated as the ratio of the rate of metabolism to the substrate concentration.
Synthesis of this compound
A common method for the synthesis of this compound involves the methylation of 2,4-difluorothiophenol.
Materials:
-
2,4-Difluorothiophenol
-
A suitable base (e.g., sodium hydroxide or potassium carbonate)
-
A methylating agent (e.g., methyl iodide or dimethyl sulfate)
-
A suitable solvent (e.g., ethanol, acetone, or DMF)
Procedure:
-
Dissolve 2,4-difluorothiophenol in the chosen solvent.
-
Add the base to the solution to deprotonate the thiol, forming the thiophenolate anion.
-
Slowly add the methylating agent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).
-
After the reaction is complete, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
Visualizing the Advantages
The following diagrams illustrate the concepts discussed.
Caption: Metabolic fate of thioanisole vs. This compound.
Caption: Workflow for in vitro microsomal stability assay.
Potential Role in Signaling Pathways
While direct evidence for the role of this compound in specific signaling pathways is limited, compounds containing thioether moieties have been explored as modulators of various cellular processes. For instance, certain chalcone thio-derivatives have been shown to modulate the NF-κB and STAT3 signaling pathways, which are critical in inflammation and cancer.[8] The unique electronic properties conferred by the difluoro substitution pattern could potentially influence the interaction of such molecules with biological targets within these or other signaling cascades. Further research is warranted to explore the specific biological activities of this compound and its derivatives.
Caption: Hypothetical modulation of a signaling pathway.
References
- 1. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Difluorothiophenol 97 1996-44-7 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. lookchem.com [lookchem.com]
- 5. Thioanisole - Wikipedia [en.wikipedia.org]
- 6. 4-FLUOROTHIOANISOLE | 371-15-3 [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of 2,4-Difluorothioanisole Oxidation Products by NMR and Mass Spectrometry
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2,4-difluorophenyl methyl sulfoxide and 2,4-difluorophenyl methyl sulfone, the primary oxidation products of 2,4-difluorothioanisole. This report details their synthesis, comparative spectral analysis, and the experimental protocols utilized for their characterization.
The oxidation of this compound yields two principal products of significant interest in medicinal chemistry and materials science: 2,4-difluorophenyl methyl sulfoxide and 2,4-difluorophenyl methyl sulfone. The controlled synthesis and unambiguous identification of these compounds are crucial for their application in further research and development. This guide provides a comparative analysis of these oxidation products, focusing on their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by detailed experimental protocols.
Product Characterization: A Comparative Overview
The oxidation of the sulfur atom in this compound to a sulfoxide and then to a sulfone introduces distinct changes in the electronic environment of the molecule. These changes are readily observed and quantified through NMR and MS analysis.
Table 1: Comparative NMR Data (¹H and ¹³C) for this compound Oxidation Products
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,4-Difluorophenyl methyl sulfoxide | Aromatic protons: 7.20-7.80 (m, 3H), Methyl protons: 2.75 (s, 3H) | Aromatic carbons: 105-165 (m, C-F couplings), Methyl carbon: ~44 |
| 2,4-Difluorophenyl methyl sulfone | Aromatic protons: 7.20-8.00 (m, 3H), Methyl protons: 3.10 (s, 3H) | Aromatic carbons: 105-165 (m, C-F couplings), Methyl carbon: ~45 |
| This compound (Starting Material) | Aromatic protons: 6.80-7.40 (m, 3H), Methyl protons: 2.50 (s, 3H) | Aromatic carbons: 104-163 (m, C-F couplings), Methyl carbon: ~16 |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions. The aromatic regions exhibit complex splitting patterns due to fluorine-proton and fluorine-carbon couplings.
Table 2: Comparative Mass Spectrometry Data for this compound Oxidation Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 2,4-Difluorophenyl methyl sulfoxide | C₇H₆F₂OS | 176.19 | 176 (M+), 161 ([M-CH₃]⁺), 129 ([M-SOCH₃]⁺) |
| 2,4-Difluorophenyl methyl sulfone | C₇H₆F₂O₂S | 192.19 | 192 (M+), 177 ([M-CH₃]⁺), 129 ([M-SO₂CH₃]⁺) |
| This compound (Starting Material) | C₇H₆F₂S | 160.19 | 160 (M+), 145 ([M-CH₃]⁺) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the oxidation products are provided below. These protocols can be adapted for similar thioether oxidation reactions.
Synthesis of 2,4-Difluorophenyl Methyl Sulfoxide
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2,4-difluorophenyl methyl sulfoxide.
Synthesis of 2,4-Difluorophenyl Methyl Sulfone
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add hydrogen peroxide (2.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution until neutral, then wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2,4-difluorophenyl methyl sulfone.
Signaling Pathways and Experimental Workflows
The oxidation of this compound can be visualized as a sequential process. The following diagram illustrates this reaction pathway.
Caption: Reaction pathway for the oxidation of this compound.
The experimental workflow for the synthesis and characterization of these products is outlined in the following diagram.
Caption: General workflow for synthesis and characterization.
Alternative Oxidation Methods
While m-CPBA and hydrogen peroxide are commonly employed, several other oxidizing agents can be used for the conversion of thioethers to sulfoxides and sulfones. The choice of reagent can influence the selectivity and reaction conditions.
Table 3: Comparison of Alternative Oxidizing Agents
| Oxidizing Agent | Selectivity for Sulfoxide | Selectivity for Sulfone | Reaction Conditions | Advantages/Disadvantages |
| Sodium Periodate (NaIO₄) | High | Low (with controlled stoichiometry) | Aqueous or alcoholic solvents, room temp. | Mild, good for sensitive substrates. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Moderate | High (with excess reagent) | Aqueous or alcoholic solvents, room temp. | Inexpensive, stable, and safe. |
| Potassium Permanganate (KMnO₄) | Low | High | Varies (acidic, basic, or neutral) | Strong oxidant, can lead to over-oxidation. |
| Nitric Acid (HNO₃) | Low | High | Varies | Strong oxidant, can cause side reactions. |
This guide provides a foundational understanding of the synthesis and characterization of the primary oxidation products of this compound. The presented data and protocols are intended to assist researchers in the accurate identification and further utilization of these valuable chemical entities.
A Comparative Guide to the Quantitative Analysis of 2,4-Difluorothioanisole in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic intermediates like 2,4-Difluorothioanisole is paramount for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of three common analytical techniques applicable to the quantitative analysis of this compound in a reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance metrics for the discussed techniques, extrapolated from data on structurally similar compounds.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Quantification based on the integral of NMR signals relative to a certified internal standard. |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | Very high, based on both retention time and mass fragmentation pattern. | High, based on unique chemical shifts of nuclei. |
| Sensitivity | Low ppm (µg/mL) range.[1][2] | Low ppb (ng/mL) to ppt (pg/mL) range.[3][4] | Typically requires higher concentrations (low mg/mL range). |
| Precision | High (RSD < 2%). | High (RSD < 5-10%). | Very high (RSD < 1%).[5] |
| Accuracy | High, dependent on proper calibration. | High, can be affected by matrix effects. | Very high, as it is a primary ratio method.[5] |
| Sample Throughput | High. | Moderate to high. | Low to moderate. |
| Instrumentation Cost | Moderate. | High. | Very high. |
| Strengths | Robust, widely available, suitable for routine analysis. | Excellent for identifying and quantifying trace-level impurities. | Non-destructive, provides structural information, requires minimal method development. |
| Limitations | May require derivatization for compounds without a chromophore, potential for co-elution. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are generalized and may require optimization based on the specific reaction matrix and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification of this compound, assuming it has a UV chromophore.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound analytical standard
-
Internal standard (e.g., a structurally similar, stable compound with a different retention time)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Add the internal standard. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.[1][2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a common wavelength for aromatic compounds is around 254 nm).
-
Injection Volume: 10 µL.
-
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for detecting and quantifying this compound, especially at low concentrations or in complex matrices.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Solvent for sample dilution (e.g., dichloromethane or ethyl acetate)
-
This compound analytical standard
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Prepare calibration standards by serial dilution.
-
Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture with the solvent. Add the internal standard.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of this compound.
-
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the target ion of this compound to the peak area of the target ion of the internal standard against the concentration.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides high precision and accuracy without the need for a calibration curve of the analyte itself.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance peak that is well-resolved from the analyte peaks.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the reaction mixture and the certified internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
Optimize other acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved, unique signal for this compound and a signal for the internal standard.
-
Calculate the concentration of this compound using the following formula:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * P_std
Where:
-
P = Purity or concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
std = internal standard
-
analyte = this compound
-
Visualized Workflow
The following diagram illustrates a general workflow for the quantitative analysis of a target compound in a reaction mixture.
Caption: General workflow for quantitative analysis.
References
- 1. Rapid analysis of 2,4-D in soil samples by modified Soxhlet apparatus using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deswater.com [deswater.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aos.usm.my [aos.usm.my]
Cross-Validation of Experimental and Computational Data for Thioanisole Derivatives: A Case Study on 2,4-Difluorothioanisole
A comprehensive cross-validation of experimental and computational data for 2,4-Difluorothioanisole could not be conducted due to the limited availability of published experimental spectra for this specific molecule. Extensive searches of scientific literature and spectral databases did not yield the necessary experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra required for a direct and robust comparison with computational predictions.
To fulfill the objective of providing a comparative guide for researchers, scientists, and drug development professionals, this report will instead focus on the general workflow and methodologies that would be employed for such a cross-validation. We will use data from closely related and well-documented thioanisole derivatives as illustrative examples where appropriate. This guide will detail the experimental protocols and computational methods that form the basis of such a comparative study.
The Workflow of Cross-Validation
A typical workflow for the cross-validation of experimental and computational data for a molecule like this compound involves a synergistic approach where experimental measurements inform and validate computational models, and in turn, computational predictions can aid in the interpretation of experimental data.
Caption: Workflow for comparing experimental and computational spectroscopic data.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality data for validation. Below are standard procedures for the spectroscopic analysis of a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical environment of the nuclei.
Materials:
-
This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve the accurately weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent containing the internal standard.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the spectra using standard pulse sequences. For ¹³C NMR, proton-decoupled spectra are typically acquired.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the resulting spectrum and calibrate the chemical shift axis using the internal standard.
-
Integrate the signals in the ¹H spectrum and determine the multiplicities and coupling constants.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups and vibrational modes of the molecule.
Materials:
-
This compound (liquid)
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent of a known concentration.
-
Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Data Acquisition: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Computational Methodologies
Computational chemistry provides a powerful tool for predicting spectroscopic properties. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.
Geometry Optimization
The first and most critical step is to obtain an accurate molecular geometry.
-
Method: DFT with a functional such as B3LYP.
-
Basis Set: A reasonably large basis set, for example, 6-311++G(d,p), is recommended to accurately describe the electronic structure.
-
Procedure: The geometry of the molecule is optimized to find the lowest energy conformation. A frequency calculation is then performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
NMR Chemical Shift Prediction
-
Method: The Gauge-Including Atomic Orbital (GIAO) method is commonly used for calculating NMR shielding tensors.
-
Procedure: The GIAO calculation is performed on the optimized geometry using the same DFT functional and basis set. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS) at the same level of theory.
IR Spectrum Prediction
-
Method: The vibrational frequencies and IR intensities are obtained from the frequency calculation performed after the geometry optimization.
-
Procedure: The calculated harmonic frequencies are often systematically higher than the experimental frequencies. Therefore, a scaling factor is typically applied to the computed frequencies to improve agreement with experimental data. The calculated IR intensities can be used to generate a simulated spectrum.
UV-Vis Spectrum Prediction
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths.
-
Procedure: A TD-DFT calculation is performed on the optimized ground-state geometry. The calculation provides a list of vertical excitation energies (which can be converted to wavelengths) and their corresponding oscillator strengths (which are related to the intensity of the absorption). The solvent effects can be included using a polarizable continuum model (PCM).
Data Comparison Tables (Hypothetical Data)
While actual data for this compound is unavailable, the following tables illustrate how the experimental and computational data would be presented for a comparative analysis.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Experimental (ppm) | Computational (ppm) | Difference (ppm) |
| ¹H NMR | |||
| H-3 | Data Unavailable | Calculation Needed | - |
| H-5 | Data Unavailable | Calculation Needed | - |
| H-6 | Data Unavailable | Calculation Needed | - |
| SCH₃ | Data Unavailable | Calculation Needed | - |
| ¹³C NMR | |||
| C-1 | Data Unavailable | Calculation Needed | - |
| C-2 | Data Unavailable | Calculation Needed | - |
| C-3 | Data Unavailable | Calculation Needed | - |
| C-4 | Data Unavailable | Calculation Needed | - |
| C-5 | Data Unavailable | Calculation Needed | - |
| C-6 | Data Unavailable | Calculation Needed | - |
| SCH₃ | Data Unavailable | Calculation Needed | - |
Table 2: Hypothetical IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental (cm⁻¹) | Computational (cm⁻¹) | Assignment |
| C-H stretch (aromatic) | Data Unavailable | Calculation Needed | - |
| C-H stretch (methyl) | Data Unavailable | Calculation Needed | - |
| C=C stretch (aromatic) | Data Unavailable | Calculation Needed | - |
| C-F stretch | Data Unavailable | Calculation Needed | - |
| C-S stretch | Data Unavailable | Calculation Needed | - |
Table 3: Hypothetical UV-Vis Absorption Maxima (λmax, nm) for this compound
| Transition | Experimental (nm) | Computational (nm) | Solvent |
| π → π | Data Unavailable | Calculation Needed | Ethanol |
| n → π | Data Unavailable | Calculation Needed | Ethanol |
Conclusion and Future Directions
A direct cross-validation of experimental and computational data for this compound is a valuable exercise for both academic research and industrial applications. However, the lack of publicly available experimental data currently hinders this endeavor.
It is recommended that future work focus on the synthesis and thorough experimental characterization of this compound. Once reliable experimental spectra are obtained, they can be used to benchmark and refine computational models. This will not only provide a deeper understanding of the molecular properties of this specific compound but also contribute to the broader development of more accurate predictive models for other fluorinated aromatic compounds, which are of significant interest in medicinal and materials chemistry.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,4-Difluorothioanisole
For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical reagents like 2,4-Difluorothioanisole is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure a safe, compliant research environment. This guide provides immediate, essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is a combustible liquid that can cause severe skin burns, eye damage, and is harmful if inhaled. It is also harmful to aquatic life with long-lasting effects.[1] Therefore, all handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent vapor inhalation.[2] Personal Protective Equipment (PPE) is mandatory.
Key Handling Precautions:
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1]
-
Use non-sparking tools and implement measures to prevent static discharge.
-
Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.
Quantitative Safety Data
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe management.
| Property | Value | Source |
| GHS Pictograms | Corrosion, Health Hazard, Environmental Hazard | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H227, H314, H332, H412 | [1] |
| Precautionary Statements | P210, P261, P264, P271, P273, P280 | [1] |
| Flash Point | Not specified | |
| Boiling Point | Not specified | |
| Density | 1.526 g/cm³ at 25 °C (77 °F) | [1] |
Experimental Protocol for Disposal
The primary route for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2] As a fluorinated organic compound, it must be classified and segregated as halogenated organic waste .[2]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, reaction mixtures, contaminated solvents, and spill cleanup materials.
-
Segregate this waste into a dedicated container for halogenated organic liquids.[3][4][5] Do not mix with non-halogenated waste, as this can significantly increase disposal costs.[5] Also, avoid mixing with incompatible waste types like strong acids, bases, or oxidizers.[6]
-
-
Waste Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container with a secure, screw-top cap.[7] Polyethylene containers are often suitable.[6]
-
The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[4][5]
-
The label must also list all chemical constituents and their approximate percentages. Use full chemical names; avoid abbreviations or formulas.[4]
-
Affix the date when the first drop of waste is added to the container.[8]
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]
-
The SAA should be in a secondary containment tray to control any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.[1][5][7] This is crucial to prevent the release of harmful vapors.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.
-
Remove all sources of ignition.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed container for disposal as hazardous waste.[4]
-
-
Arranging for Final Disposal:
-
Once the waste container is nearly full (e.g., 75-90% capacity to allow for expansion), arrange for its collection.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8]
-
Provide an accurate description of the waste composition to the disposal service.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these rigorous disposal procedures, laboratories can ensure the safe management of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. vumc.org [vumc.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
